Product packaging for 3-Fluorophenoxyacetonitrile(Cat. No.:CAS No. 135290-20-9)

3-Fluorophenoxyacetonitrile

Cat. No.: B152428
CAS No.: 135290-20-9
M. Wt: 151.14 g/mol
InChI Key: IPEUJNOWOPRARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluorophenoxyacetonitrile is a versatile chemical intermediate designed for advanced research and development. Its core structure, featuring a fluorine atom and a nitrile group on a phenoxy scaffold, makes it a valuable synthon in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. Researchers utilize this compound in the synthesis of heterocycles and as a key precursor in the development of active ingredients. In medicinal chemistry, the nitrile group can act as a bioisostere and the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, which is crucial in the discovery of new therapeutic agents . The compound's reactivity allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. It is also employed in materials science for the creation of specialized polymers and functional materials. This product is intended for use by qualified laboratory professionals only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO B152428 3-Fluorophenoxyacetonitrile CAS No. 135290-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEUJNOWOPRARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 3-Fluorophenoxyacetonitrile, a valuable intermediate in medicinal chemistry. The primary synthetic route is the Williamson ether synthesis, a robust and widely utilized method for forming the ether linkage. This document provides a comprehensive overview of the reaction, including the underlying mechanism, detailed experimental protocols, a summary of quantitative data, and the significance of this compound in the context of drug development. The information is presented to be a practical resource for researchers and professionals in the field of organic synthesis and pharmaceutical sciences.

Introduction

This compound is an aromatic ether with a nitrile functional group, making it a versatile building block in the synthesis of more complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, often enhancing metabolic stability, binding affinity, and lipophilicity. As such, fluorinated intermediates like this compound are of great interest to the pharmaceutical industry.

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific case, 3-fluorophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with a haloacetonitrile.

Reaction Mechanism and Pathway

The synthesis of this compound from 3-fluorophenol proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of the Williamson ether synthesis. The overall transformation can be broken down into two key steps:

  • Deprotonation of 3-Fluorophenol: A base is used to abstract the acidic proton from the hydroxyl group of 3-fluorophenol, forming the 3-fluorophenoxide ion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The 3-fluorophenoxide ion then attacks the electrophilic carbon of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile), displacing the halide ion and forming the desired ether linkage.

Reaction_Pathway 3-Fluorophenol 3-Fluorophenol 3-Fluorophenoxide 3-Fluorophenoxide 3-Fluorophenol->3-Fluorophenoxide Deprotonation Base Base Base->3-Fluorophenoxide This compound This compound 3-Fluorophenoxide->this compound SN2 Attack Haloacetonitrile Haloacetonitrile Haloacetonitrile->this compound Halide_Salt Halide_Salt Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 3-Fluorophenol + Haloacetonitrile + Base Reaction Stirring & Heating Reactants->Reaction Solvent Solvent Solvent->Reaction Quenching Add Water Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry with MgSO4/Na2SO4 Washing->Drying Concentration Remove Solvent Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Final_Product Pure 3-Fluorophenoxy- acetonitrile Purification->Final_Product

An In-depth Technical Guide to 2-(3-Fluorophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-(3-fluorophenoxy)acetonitrile, including its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and a proposed workflow for the evaluation of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

The chemical structure of the molecule of interest is characterized by a 3-fluorophenoxy group attached to an acetonitrile moiety.

Chemical Structure:

Chemical structure of 2-(3-Fluorophenoxy)acetonitrile

IUPAC Name: 2-(3-fluorophenoxy)acetonitrile

Synonyms: 3-Fluorophenoxyacetonitrile

Physicochemical Properties

Quantitative data for 2-(3-fluorophenoxy)acetonitrile is not extensively available in public literature. The following table summarizes key computed and experimental properties for this compound and structurally related analogs to provide an estimated profile.

PropertyValueSource/Notes
Molecular Formula C₈H₆FNO-
Molecular Weight 151.14 g/mol -
Appearance Predicted: Colorless to pale yellow liquid or solidBased on similar compounds
Boiling Point Not availableFor the related 2-(3-chloro-4-fluorophenyl)acetonitrile: 130-134 °C at 7 Torr[1]
Density Not availableFor the related 2-(3-chloro-4-fluorophenyl)acetonitrile: 1.286 g/cm³ (Predicted)[1]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General chemical knowledge
SMILES FC1=CC=CC(OCC#N)=C1-
InChI Key Predicted from structure-

Experimental Protocols

A plausible and widely used method for the synthesis of 2-(3-fluorophenoxy)acetonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-fluorophenol is deprotonated to form the corresponding phenoxide, which then reacts with an α-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[2][3]

Representative Synthesis Protocol: Williamson Ether Synthesis

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • 3-Fluorophenol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (or DMF) to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring, add chloroacetonitrile (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 70-110°C may be more appropriate) and maintain for 4-16 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter off the solid potassium carbonate and wash the solid with a small amount of acetone or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure 2-(3-fluorophenoxy)acetonitrile.

Potential Biological Activity and Screening Workflow

While the specific biological activity of 2-(3-fluorophenoxy)acetonitrile is not well-documented, related structures containing the phenoxyacetamide or amino-acetonitrile scaffold have shown a range of biological activities, including antitubercular and anthelmintic properties.[5][6] Therefore, it is a candidate for screening in various biological assays.

A logical workflow for the synthesis and subsequent biological evaluation of a novel compound like 2-(3-fluorophenoxy)acetonitrile is depicted below. This workflow starts with the chemical synthesis and culminates in an initial assessment of cytotoxicity, a crucial first step in drug discovery.

G cluster_synthesis Chemical Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening A Synthesis via Williamson Ether Reaction B Reaction Work-up & Crude Product Isolation A->B C Purification by Column Chromatography B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C->D E Mass Spectrometry (e.g., HRMS) C->E F Purity Analysis (e.g., HPLC) C->F G Prepare Stock Solution in DMSO F->G H Cytotoxicity Screening (e.g., MTT Assay) G->H I Determine IC₅₀ Value H->I

Caption: Workflow for Synthesis, Characterization, and Biological Screening.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-(3-Fluorophenoxy)acetonitrile stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-(3-fluorophenoxy)acetonitrile stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

Spectroscopic Analysis of 3-Fluorophenoxyacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Fluorophenoxyacetonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 3-fluorophenoxy and acetonitrile functional groups, as well as by analogy to related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.30 - 7.50m-Aromatic Protons (H-4, H-5, H-6)
~7.00 - 7.20m-Aromatic Proton (H-2)
~4.80s-Methylene Protons (-O-CH₂-CN)

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine and cyano-methoxy groups. The exact splitting patterns will depend on the magnitudes of the various proton-proton and proton-fluorine coupling constants.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
~162 (d, ¹JCF ≈ 245 Hz)C-3 (Carbon bearing Fluorine)
~157C-1 (Carbon attached to -OCH₂CN)
~131C-5
~118C-6
~117Nitrile Carbon (-CN)
~110 (d, ²JCF ≈ 21 Hz)C-4
~105 (d, ²JCF ≈ 25 Hz)C-2
~55Methylene Carbon (-O-CH₂-CN)

Note: The carbon spectrum will show characteristic splitting for carbons close to the fluorine atom due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850WeakAliphatic C-H Stretch (-CH₂-)
~2250Sharp, MediumC≡N Stretch (Nitrile)
~1600 - 1450StrongAromatic C=C Bending
~1250 - 1200StrongAryl-O Stretch (Asymmetric)
~1100 - 1000StrongC-F Stretch
~1050StrongAryl-O Stretch (Symmetric)
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
151~100[M]⁺ (Molecular Ion)
112Moderate[M - CH₂CN]⁺
95Moderate[M - OCH₂CN]⁺
75Low[C₆H₄F]⁺

Note: The fragmentation pattern in mass spectrometry will be influenced by the stability of the resulting ions. The molecular ion is expected to be prominent.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: Record a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment, Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Quantum Chemical Studies of 3-Fluorophenoxyacetonitrile: A Proposed Computational Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, dedicated quantum chemical studies specifically focusing on 3-Fluorophenoxyacetonitrile could not be identified. This technical guide, therefore, outlines a proposed comprehensive computational investigation based on established and widely-used methodologies for analogous fluorinated aromatic compounds and phenoxyacetonitrile derivatives. The presented data are representative examples to illustrate the expected outcomes of such a study and are not experimentally verified values for this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of the phenoxyacetonitrile scaffold, which is found in various biologically active compounds, and the fluorine atom, which can significantly alter a molecule's physicochemical and biological properties. Quantum chemical calculations are indispensable tools for understanding the molecular structure, vibrational spectra, and electronic properties of such molecules, providing insights that can guide further experimental work and drug design efforts. This document details a proposed in-depth quantum chemical study of this compound.

Proposed Experimental and Computational Protocols

A thorough computational analysis of this compound would involve a multi-step process, beginning with the determination of the molecule's stable conformation and followed by a detailed analysis of its vibrational and electronic characteristics.

Computational Methodology

The primary computational approach would be Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

  • Geometry Optimization: The molecular geometry of this compound would be optimized to find the lowest energy conformation. A popular and effective combination of functional and basis set for such molecules is B3LYP with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation would be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental values.

  • Electronic Properties Analysis: Key electronic properties would be calculated to understand the molecule's reactivity and electronic transitions. This includes:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

    • Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectrum (UV-Vis), TD-DFT calculations would be carried out.

The workflow for such a computational study is visualized in the diagram below.

G Computational Workflow for this compound cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Analysis and Interpretation mol_structure Define Initial Molecular Structure of this compound comp_method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculations (HOMO-LUMO, MEP, NBO, TD-DFT) geom_opt->elec_prop struct_analysis Analyze Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_analysis vib_analysis Assign Vibrational Modes (Compare with experimental spectra if available) freq_calc->vib_analysis elec_analysis Interpret Electronic Properties (Reactivity, Spectral Transitions) elec_prop->elec_analysis

Caption: Computational workflow for the quantum chemical study of this compound.

Data Presentation

The quantitative results from these calculations would be summarized in structured tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Representative Data)
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C2-C1-C6119.5
C1-O71.370C1-O7-C8118.0
C3-F1.350C2-C3-F118.5
C8-C91.460O7-C8-C9109.0
C9≡N101.160C8-C9-N10178.0

Note: Atom numbering would correspond to a standardized molecular diagram.

Table 2: Calculated Vibrational Frequencies (Representative Data)
ModeWavenumber (cm⁻¹, scaled)Assignment
ν(C≡N)2250Nitrile stretch
ν(C-O-C)1250Asymmetric ether stretch
ν(C-F)1150C-F stretch
γ(C-H)850Aromatic C-H out-of-plane bend
Table 3: Electronic Properties (Representative Data)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 Debye

Logical Relationships in Computational Chemistry

The choice of computational parameters directly influences the accuracy and cost of the study. The following diagram illustrates the relationship between the theoretical level and the expected quality of results.

Caption: Interplay between method, basis set, cost, and accuracy in quantum chemical calculations.

Conclusion

While direct experimental or computational studies on this compound are not currently available in the public domain, a robust and informative investigation can be readily designed using established quantum chemical methods. The proposed DFT-based study would provide valuable data on the molecule's geometry, vibrational modes, and electronic structure. These theoretical insights would be instrumental for researchers in drug development and materials science, offering a foundational understanding of this molecule's properties and potential applications. Further experimental validation, such as synthesis followed by spectroscopic analysis (FTIR, Raman, NMR, UV-Vis), would be the logical next step to corroborate and build upon these computational predictions.

An In-depth Technical Guide to the Solubility and Stability of 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for evaluating the solubility and stability of 3-Fluorophenoxyacetonitrile, a key intermediate in various chemical syntheses. While specific experimental data for this compound is not extensively documented in public literature, this guide outlines the theoretical considerations based on its chemical structure and presents detailed experimental protocols for its thorough characterization. The methodologies provided are standard in the pharmaceutical and chemical industries for assessing the viability of compounds in development. This document includes structured data tables for recording experimental results and visual diagrams to clarify workflows and potential chemical transformations.

Introduction and Physicochemical Properties

This compound possesses a unique chemical structure combining an aromatic ether with a nitrile functional group. The fluorine substitution on the phenyl ring is expected to influence its electronic properties, lipophilicity, and metabolic stability. Understanding its solubility and stability is critical for applications in drug discovery, process chemistry, and materials science, as these parameters dictate its formulation, storage conditions, and degradation profile.

Expected Physicochemical Properties:

  • Polarity: The presence of the ether oxygen and the nitrile nitrogen introduces polarity, suggesting potential solubility in polar organic solvents.

  • Lipophilicity: The fluorophenyl group contributes to the molecule's lipophilicity. The overall solubility will be a balance between these polar and nonpolar features.

  • Hydrogen Bonding: The nitrile nitrogen can act as a hydrogen bond acceptor, which may enhance its solubility in protic solvents.

  • Reactivity: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, potentially converting to an amide or a carboxylic acid. The ether linkage is generally stable but can be cleaved under harsh conditions.

Solubility Profile Assessment

A comprehensive understanding of a compound's solubility in various media is fundamental for its development. The following sections detail the protocols to quantitatively determine the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents: Purified Water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS, pH 7.4), Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials (e.g., 10 mg to 2 mL of solvent) to ensure a saturated solution is formed.

  • Add a precise volume of each selected solvent to the respective vials.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can establish the minimum time required.

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Centrifuge the samples to pellet any remaining undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Prepare a standard calibration curve of this compound in the same diluent.

  • Analyze the diluted samples by HPLC to determine the concentration.

  • Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated supernatant.

Data Presentation: Solubility of this compound

The following table should be used to record the experimentally determined solubility data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25DataData
0.1 M HCl25DataData
0.1 M NaOH25DataData
PBS (pH 7.4)37DataData
Ethanol25DataData
Acetonitrile25DataData
Dimethyl Sulfoxide25DataData

Note: This table is a template for recording experimental results.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vials B Add specific volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and dilute supernatant D->E F Analyze concentration via HPLC E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of this compound is crucial for determining appropriate storage and handling conditions and for identifying potential degradation products. Forced degradation studies are performed under conditions more severe than accelerated stability testing.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in acetonitrile or water/acetonitrile mixture)

  • Acids (e.g., 1 M HCl), Bases (e.g., 1 M NaOH), and Oxidizing agents (e.g., 3-30% H₂O₂)

  • Photostability chamber with controlled light (ICH Q1B option) and temperature

  • Heating block or water bath

  • HPLC-UV and HPLC-MS systems for separation and identification of degradants

Procedure:

  • Hydrolytic Stability:

    • Acidic: Mix the stock solution with 1 M HCl and heat (e.g., at 60-80°C).

    • Basic: Mix the stock solution with 1 M NaOH and keep at room temperature or heat gently.

    • Neutral: Mix the stock solution with purified water and heat (e.g., at 60-80°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and dilute for HPLC analysis.

  • Oxidative Stability:

    • Mix the stock solution with hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Monitor the reaction by taking samples at different time points and analyzing via HPLC.

  • Photostability:

    • Expose the stock solution in a transparent container (e.g., quartz cuvette) to a light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • Analyze samples after the exposure period.

  • Analysis:

    • Analyze all stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

    • Calculate the percentage of degradation.

    • Use HPLC-MS to obtain the mass of the major degradation products to aid in their structural elucidation.

Data Presentation: Forced Degradation Summary
Stress ConditionTime (hours)% Degradation of ParentMajor Degradants (m/z)Notes
1 M HCl, 80°C24DataDataPotential hydrolysis of nitrile
1 M NaOH, RT24DataDataRapid hydrolysis expected
Water, 80°C24DataDataSlower hydrolysis compared to acid/base
3% H₂O₂, RT24DataDataAssess susceptibility to oxidation
Photolytic (ICH Q1B)As per specDataDataAssess light sensitivity

Note: This table is a template for recording experimental results.

Visualization: Hypothetical Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic conditions involves the transformation of the nitrile group.

G Parent This compound Amide 2-(3-Fluorophenoxy)acetamide Parent->Amide Hydrolysis (H+ or OH-) Acid 2-(3-Fluorophenoxy)acetic acid Amide->Acid Further Hydrolysis (H+ or OH-)

Caption: Potential hydrolytic degradation pathway of the nitrile group.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and data presentation formats are designed to assist researchers in generating high-quality, reproducible data essential for drug development and chemical research. The successful characterization of these core properties will enable informed decisions regarding formulation strategies, analytical method development, and optimal storage conditions.

3-Fluorophenoxyacetonitrile: An Inquiry into its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity of 3-Fluorophenoxyacetonitrile is not currently available in the public domain. This document serves as a theoretical framework, outlining the potential areas of investigation and methodologies that could be employed to characterize its biological profile based on the activities of structurally related compounds.

Executive Summary

This compound is a synthetic organic compound featuring a fluorinated phenoxy group attached to an acetonitrile moiety. While direct studies on its biological effects are not publicly documented, its structural motifs suggest potential applications in agrochemical and pharmaceutical research. The phenoxyacetonitrile scaffold is present in a number of compounds exhibiting herbicidal and fungicidal properties. Furthermore, the inclusion of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often enhancing its therapeutic or pesticidal efficacy. This technical guide will explore the hypothetical biological activities of this compound, detailing potential experimental protocols and conceptual workflows for its evaluation.

Potential Biological Activities and Rationale

Based on structure-activity relationships (SAR) of analogous compounds, this compound could theoretically possess the following biological activities:

  • Herbicidal Activity: Phenoxy-based compounds have a long history as herbicides. For instance, phenoxy acetals have demonstrated herbicidal effects.[1] The mode of action could potentially involve the disruption of plant growth hormone regulation or inhibition of essential plant enzymes.

  • Fungicidal Activity: Various phenoxy derivatives have been investigated for their ability to control fungal pathogens in agricultural settings. The mechanism could involve the disruption of fungal cell membranes or inhibition of key metabolic pathways.

  • Insecticidal/Pesticidal Activity: While less common for this specific scaffold, some nitrile-containing compounds and their derivatives have been explored for their pesticidal properties against a range of pests.[2][3][4]

  • Pharmacological Activity: The presence of the fluorophenyl group is of interest in medicinal chemistry. Fluorine substitution is a common strategy to enhance the potency and pharmacokinetic profile of drug candidates.[5] Potential therapeutic areas could be broad and would require extensive screening.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the potential biological activity of this compound, a tiered screening approach is recommended. The following are detailed, hypothetical experimental protocols.

Synthesis of this compound

A plausible synthetic route for this compound would involve the Williamson ether synthesis.

Materials:

  • 3-Fluorophenol

  • Chloroacetonitrile or Bromoacetonitrile

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of 3-fluorophenol in the chosen solvent, add a base (e.g., potassium carbonate) to deprotonate the phenol, forming the corresponding phenoxide.

  • Add chloroacetonitrile or bromoacetonitrile dropwise to the reaction mixture.

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

A diagrammatic representation of this synthesis workflow is provided below.

G cluster_synthesis Synthesis of this compound start Start Materials: 3-Fluorophenol Chloroacetonitrile Base (e.g., K₂CO₃) Solvent (e.g., Acetone) step1 Deprotonation: Mix 3-Fluorophenol and base in solvent to form 3-Fluorophenoxide start->step1 step2 Nucleophilic Substitution: Add Chloroacetonitrile to the mixture step1->step2 step3 Reaction: Heat under reflux step2->step3 step4 Work-up: Cool, filter, and remove solvent step3->step4 step5 Purification: Column chromatography or distillation step4->step5 end Product: This compound step5->end G cluster_workflow General Biological Activity Screening Workflow compound This compound primary_screening Primary Screening (Herbicidal, Fungicidal, Insecticidal) compound->primary_screening hit_identification Hit Identification (Activity > Threshold) primary_screening->hit_identification dose_response Dose-Response Studies (EC₅₀ / IC₅₀ Determination) hit_identification->dose_response secondary_assays Secondary Assays (Spectrum of Activity) dose_response->secondary_assays mechanism_of_action Mechanism of Action Studies secondary_assays->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization

References

An In-depth Technical Guide to 3-Fluorophenoxyacetonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The phenoxyacetonitrile scaffold is a versatile core found in a variety of compounds with diverse biological activities. This technical guide provides a comprehensive overview of 3-fluorophenoxyacetonitrile derivatives and their analogs, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation.

Due to the limited availability of public data specifically on this compound derivatives, this guide leverages information from structurally similar compounds to provide a foundational understanding and to guide future research and development in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis, involving the reaction of 3-fluorophenol with a haloacetonitrile. Another plausible route is the nucleophilic substitution of a leaving group on a phenoxyacetonitrile precursor.

A key synthetic precursor, 2-(3-fluorophenoxy)acetonitrile, can be synthesized via the reaction of 3-fluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate in an aprotic polar solvent like dimethylformamide (DMF). Further derivatization can be achieved through modifications of the nitrile group or by introducing substituents on the phenyl ring.

General Synthetic Workflow

Synthesis_Workflow start Starting Materials (e.g., 3-Fluorophenol, Haloacetonitrile) reaction Reaction (e.g., Williamson Ether Synthesis) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product This compound Derivative characterization->final_product

A generalized workflow for the synthesis of this compound derivatives.
Representative Experimental Protocol: Synthesis of 2-(3-fluorophenoxy)acetonitrile

  • Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Addition of Reagent: Stir the mixture at room temperature for 30 minutes, then add chloroacetonitrile (1.1 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(3-fluorophenoxy)acetonitrile.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data of Analogs

While specific biological data for this compound derivatives are scarce, the analysis of structurally related compounds, including other fluorinated and nitrile-containing molecules, suggests potential anticancer, antimicrobial, and herbicidal activities.

Anticancer Activity of Analogous Compounds

Numerous studies have reported the cytotoxic effects of compounds containing phenoxy and nitrile moieties against various cancer cell lines. The introduction of a fluorine atom can further enhance this activity. For instance, derivatives of 2,3-diphenyl acrylonitrile bearing halogen substituents have shown significant antiproliferative activity.[1]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
3-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAGS (gastric cancer)0.75 ± 0.24[1]
3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAGS (gastric cancer)0.41 ± 0.05[1]
3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAGS (gastric cancer)0.68 ± 0.21[1]

Table 1: In vitro anticancer activity of halogenated 2,3-diphenyl acrylonitrile derivatives.

Antimicrobial Activity of Analogous Compounds

The phenoxyacetonitrile scaffold is also present in compounds with antimicrobial properties. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their antitubercular activity.[2]

Compound ClassMicroorganismMIC (µg/mL)Reference
2-(3-fluoro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamideM. tuberculosis H37Rv4[2]
2-(3-fluoro-4-nitrophenoxy)-N-(4-methylphenyl)acetamideM. tuberculosis H37Rv8[2]

Table 2: In vitro antitubercular activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Potential Signaling Pathways and Mechanisms of Action

Based on the biological activities of analogous compounds, this compound derivatives may exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling. A plausible mechanism of action for their potential anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.

Generalized Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates inhibitor This compound Derivative (Inhibitor) inhibitor->RTK Inhibits Akt Akt PI3K->Akt Activates downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->downstream Activates proliferation Cell Proliferation & Survival downstream->proliferation Promotes

A hypothetical signaling pathway illustrating kinase inhibition by a this compound derivative.

Key Experimental Protocols

To evaluate the biological potential of novel this compound derivatives, standardized in vitro assays are essential. The following protocols provide detailed methodologies for assessing cytotoxicity and antimicrobial activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cell_seeding 1. Seed cells in a 96-well plate and incubate for 24h compound_treatment 2. Treat cells with varying concentrations of the compound cell_seeding->compound_treatment incubation_24_72h 3. Incubate for 24-72h compound_treatment->incubation_24_72h mtt_addition 4. Add MTT solution to each well incubation_24_72h->mtt_addition incubation_4h 5. Incubate for 4h mtt_addition->incubation_4h solubilization 6. Add solubilization solution (e.g., DMSO) incubation_4h->solubilization read_absorbance 7. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 8. Calculate IC₅₀ values read_absorbance->data_analysis

A step-by-step workflow of the MTT cytotoxicity assay.
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

While direct experimental data on this compound derivatives remain limited, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. The presence of the 3-fluorophenoxy and acetonitrile moieties indicates a high likelihood of interesting biological activities, particularly in the areas of oncology and infectious diseases.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for their further development as potential therapeutic agents. The protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to the Thermochemical Analysis of 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental thermochemical data for 3-Fluorophenoxyacetonitrile has not been published. The following guide presents a comprehensive framework for the thermochemical analysis of this compound, outlining established experimental and computational methodologies. The quantitative data presented herein is hypothetical and serves to illustrate the application of these techniques.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of a fluorophenoxy group and a nitrile moiety, which can influence its reactivity, stability, and intermolecular interactions. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling in drug design and materials science. This guide provides a detailed overview of the key thermochemical parameters and the methodologies to determine them.

Core Thermochemical Parameters

The primary thermochemical properties of interest for this compound are:

  • Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[1][2] This fundamental property is crucial for calculating the enthalpy changes of various reactions involving the compound.

  • Enthalpy of Combustion (ΔHc°): The heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[3]

  • Enthalpy of Sublimation (ΔHsub°): The heat required to transform one mole of a substance from a solid to a gaseous state.

  • Enthalpy of Vaporization (ΔHvap°): The heat required to transform one mole of a substance from a liquid to a gaseous state.

  • Vapor Pressure: The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases at a given temperature.[4][5]

Experimental Methodologies and Hypothetical Data

Combustion Calorimetry

Experimental Protocol:

The standard molar enthalpy of formation of this compound in the crystalline state, ΔHf°(cr), can be determined using static bomb calorimetry.

  • A pellet of this compound of known mass is placed in a crucible within a high-pressure stainless steel vessel (the "bomb").

  • The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

  • A small amount of water is added to the bomb to ensure that the combustion products are in a well-defined state.

  • The bomb is then submerged in a known mass of water in a calorimeter.

  • The sample is ignited, and the temperature change of the water is meticulously recorded.

  • The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[3][6][7]

Hypothetical Data for this compound:

ParameterHypothetical ValueUnits
Molar mass151.13 g/mol
Standard molar energy of combustion, ΔUc°(cr)-3850.2 ± 1.5kJ/mol
Standard molar enthalpy of combustion, ΔHc°(cr)-3855.8 ± 1.5kJ/mol
Standard molar enthalpy of formation, ΔHf°(cr)-150.3 ± 2.0kJ/mol
Vapor Pressure and Enthalpy of Sublimation/Vaporization

Experimental Protocol (Knudsen Effusion Method):

The vapor pressure of this compound can be measured using the Knudsen effusion method, which is suitable for low-volatility substances.

  • A sample of the compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

  • The cell is placed in a high-vacuum chamber.

  • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at different temperatures.

  • The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

  • The enthalpy of sublimation or vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Hypothetical Vapor Pressure Data for this compound:

Temperature (K)Hypothetical Vapor Pressure (Pa)
298.150.5
303.151.0
308.152.0
313.153.8
318.157.0

Hypothetical Enthalpies of Phase Change:

ParameterHypothetical ValueUnits
Standard molar enthalpy of sublimation, ΔHsub°(298.15 K)85.2 ± 1.0kJ/mol
Standard molar enthalpy of vaporization, ΔHvap°(298.15 K)65.7 ± 0.8kJ/mol

Computational Thermochemistry

In the absence of experimental data, or to complement it, computational methods can provide valuable estimates of thermochemical properties.[8] High-level quantum chemical calculations, such as the G3 or G4 composite methods, can be employed to calculate the gas-phase enthalpy of formation.[9]

Computational Protocol:

  • The 3D structure of the this compound molecule is optimized using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermal corrections.

  • Single-point energy calculations are performed using a high level of theory (e.g., CCSD(T)) with a large basis set.

  • The gas-phase enthalpy of formation is then calculated using isodesmic or atomization reactions, which help to reduce computational errors.[10]

Hypothetical Computational Data for this compound:

ParameterHypothetical ValueUnits
Gas-phase enthalpy of formation, ΔHf°(g) (G3)-65.1 ± 5.0kJ/mol

Summary of Thermochemical Data

The following table summarizes the hypothetical thermochemical data for this compound.

ParameterStateHypothetical ValueUnits
Standard molar enthalpy of formationCrystalline-150.3 ± 2.0kJ/mol
Standard molar enthalpy of formationGas-65.1 ± 5.0kJ/mol
Standard molar enthalpy of combustionCrystalline-3855.8 ± 1.5kJ/mol
Standard molar enthalpy of sublimation85.2 ± 1.0kJ/mol
Standard molar enthalpy of vaporization65.7 ± 0.8kJ/mol

Visualizations

Experimental Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis P1 Weigh this compound P2 Pelletize Sample P1->P2 C1 Place sample in bomb P2->C1 C2 Charge with O2 C1->C2 C3 Assemble Calorimeter C2->C3 C4 Ignite Sample C3->C4 C5 Record Temperature Change C4->C5 A1 Calculate Energy of Combustion C5->A1 A2 Calculate Enthalpy of Combustion A1->A2 A3 Determine Enthalpy of Formation A2->A3

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Interplay of Experimental and Computational Thermochemistry

G Exp Experimental Thermochemistry Data Thermochemical Data (ΔHf°, ΔHc°, etc.) Exp->Data Measurement Comp Computational Thermochemistry Comp->Data Prediction Validation Validation and Refinement Data->Validation Validation->Exp Guides new experiments Validation->Comp Benchmarks methods

Caption: The synergistic relationship between experimental and computational approaches.

Conclusion

While specific experimental data for this compound is currently unavailable, this guide provides a robust framework for its thermochemical characterization. The outlined experimental and computational methodologies are well-established for obtaining reliable thermochemical data, which is indispensable for the safe and efficient application of this compound in research and development. The hypothetical data presented herein serves as a practical illustration of the expected values and their significance. Future experimental and computational studies are encouraged to establish a definitive thermochemical profile for this compound.

References

In Silico Prediction of 3-Fluorophenoxyacetonitrile Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines a comprehensive in silico strategy for predicting the toxicological profile of 3-Fluorophenoxyacetonitrile. In the absence of direct experimental data for this specific molecule, this document details a workflow leveraging established computational toxicology methodologies. These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and read-across analysis, are critical for early-stage hazard identification in drug discovery and chemical safety assessment. This guide provides a framework for researchers to generate preliminary toxicity data, prioritize experimental testing, and make informed decisions in the development pipeline. The methodologies described herein are designed to be robust, relying on data from structurally similar compounds to infer potential toxicities.

Introduction to In Silico Toxicology

In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals, thereby reducing the reliance on costly and time-consuming animal testing.[1][2] These methods are founded on the principle that the toxicological properties of a chemical are related to its molecular structure.[3] By analyzing the structure of this compound, we can utilize various computational tools to forecast its potential toxicological endpoints.

Key in silico approaches include:

  • Quantitative Structure-Activity Relationship (QSAR): These models are statistical relationships between the chemical structure and biological activity of a set of compounds.[3][4] They are used to predict the toxicity of new or untested chemicals.[3]

  • Read-Across: This qualitative approach involves using data from well-studied, structurally similar chemicals to predict the toxicity of a target compound.[1]

  • Expert Systems: These are software tools that incorporate knowledge-based rules derived from expert toxicological knowledge to identify potential hazards based on chemical substructures.[5]

This guide will focus on a workflow that integrates these methods to build a toxicological profile for this compound.

Predicted Toxicological Profile of this compound

Due to the absence of specific experimental data for this compound in the public domain, a quantitative summary of its toxicity is not currently possible. However, based on its structural features—a fluorinated phenol ether and a nitrile group—we can anticipate potential toxicological endpoints of concern that would be the focus of an in silico assessment.

Table 1: Potential Toxicological Endpoints for this compound

Toxicological EndpointRationale for Concern
Acute Oral Toxicity General toxicity assessment for all chemicals.
Genotoxicity/Mutagenicity The aromatic nitrile structure may have mutagenic potential.[6]
Hepatotoxicity Phenolic compounds can be associated with liver toxicity.
Developmental and Reproductive Toxicity (DART) A critical endpoint for pharmaceutical development.
Skin Sensitization Important for compounds with potential dermal exposure.
Cardiotoxicity A common reason for drug candidate failure.
Metabolism Understanding metabolic pathways is key to predicting toxicity.

In Silico Toxicity Prediction Workflow

The following diagram illustrates a recommended workflow for the in silico toxicity prediction of this compound.

cluster_0 Step 1: Input cluster_1 Step 2: Data Retrieval & Analogue Identification cluster_2 Step 3: Toxicity Prediction cluster_3 Step 4: Data Integration & Reporting Input Molecule This compound SMILES: F-c1cccc(OC(C#N)C)c1 Identify Analogues Search toxicity databases (e.g., ToxNet, ECHA) for structurally similar compounds (e.g., phenoxyacetonitrile, fluorophenols) Input Molecule->Identify Analogues QSAR Modeling Utilize validated QSAR models (e.g., OECD QSAR Toolbox, TOPKAT) to predict key endpoints. Identify Analogues->QSAR Modeling Read-Across Analysis Compare toxicological data of analogues to infer toxicity of the target compound. Identify Analogues->Read-Across Analysis Expert System Analysis Use expert systems (e.g., Derek Nexus) to identify structural alerts for toxicity. Identify Analogues->Expert System Analysis Weight of Evidence Integrate predictions from all methods in a weight-of-evidence approach. QSAR Modeling->Weight of Evidence Read-Across Analysis->Weight of Evidence Expert System Analysis->Weight of Evidence Toxicity Report Generate a comprehensive report detailing predicted toxicities and confidence levels. Weight of Evidence->Toxicity Report

In Silico Toxicity Prediction Workflow

Detailed Methodologies

Analogue Identification for Read-Across

Protocol:

  • Define Structural Similarity: The primary structural features of this compound are the (3-fluorophenoxy) group and the acetonitrile group.

  • Database Searching: Conduct searches in chemical databases such as PubChem, ChemSpider, and the European Chemicals Agency (ECHA) database for compounds containing these key fragments.

  • Selection Criteria: Prioritize analogues with available high-quality in vivo or in vitro toxicity data for the endpoints listed in Table 1.

  • Example Analogues:

    • Phenoxyacetonitrile: To assess the toxicity contribution of the core phenoxyacetonitrile structure.

    • 3-Fluorophenol: To evaluate the influence of the fluorine substitution on the phenyl ring.

    • Acetonitrile: To understand the toxicity profile of the nitrile functional group.[7][8]

QSAR Modeling

Protocol:

  • Select QSAR Software: Utilize well-validated QSAR platforms such as the OECD QSAR Toolbox, TOPKAT, or other commercially available software.[3][9]

  • Input Structure: Input the canonical SMILES or structure file of this compound.

  • Endpoint Selection: Select predictive models for the toxicological endpoints of interest (e.g., Ames mutagenicity, carcinogenicity, developmental toxicity).[9]

  • Model Applicability Domain: Critically evaluate whether this compound falls within the applicability domain of the chosen QSAR models.[10] Predictions for compounds outside the model's domain are not reliable.

  • Data Interpretation: Analyze the prediction outcomes, including the confidence level of each prediction.

Expert System Analysis

Protocol:

  • Utilize Expert Systems: Employ knowledge-based systems like Derek Nexus or HazardExpert.[5]

  • Structural Alert Identification: These systems will screen the structure of this compound for toxicophores (substructures known to be associated with specific toxicities).

  • Review Alerts: A toxicologist should review any identified alerts to assess their relevance and the strength of the evidence supporting the association with toxicity.

Potential Signaling Pathways of Toxicity

Based on the structural alerts and the known toxicities of related compounds, a potential mechanism of toxicity for this compound could involve metabolic activation leading to cellular damage. The nitrile group, for instance, can be metabolized to cyanide, which is a potent inhibitor of cellular respiration.

cluster_0 Metabolic Activation cluster_1 Cellular Effects cluster_2 Toxicological Outcome Molecule This compound Metabolism Cytochrome P450 Metabolism Molecule->Metabolism ReactiveMetabolite Reactive Metabolites (e.g., Cyanide) Metabolism->ReactiveMetabolite MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis OxidativeStress->Apoptosis Toxicity Cell Death & Tissue Damage Apoptosis->Toxicity

Hypothesized Toxicity Pathway

Conclusion and Recommendations

The in silico workflow detailed in this guide provides a robust framework for the initial toxicological assessment of this compound. By leveraging data from structurally similar compounds and employing a suite of computational tools, researchers can generate valuable predictive data to guide further experimental studies. It is crucial to remember that in silico predictions are not a substitute for experimental testing but are a powerful tool for prioritizing compounds and designing efficient and ethical testing strategies. The weight-of-evidence approach, integrating results from multiple predictive methods, will provide the most reliable preliminary assessment of the toxicological profile of this compound. Subsequent in vitro and in vivo testing should be designed to confirm or refute the specific toxicities predicted by this in silico evaluation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 3-Fluorophenoxyacetonitrile in various matrices. The methodologies outlined below are based on established analytical principles and can be adapted for specific research and development needs.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of formulations, and metabolic investigations. This document details protocols for sample preparation, chromatographic separation, and detection using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are common techniques for the analysis of small organic molecules.[1][2][3]

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV or Mass Spectrometry Detection (HPLC-UV/MS): A versatile and widely used technique suitable for a broad range of compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, offering high sensitivity and selectivity.[1]

The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Sample Preparation Protocols

Proper sample preparation is critical for obtaining reliable and reproducible results by removing interfering substances and concentrating the analyte.[4]

3.1. Liquid Samples (e.g., Plasma, Serum, Urine)

  • Protein Precipitation (for Plasma/Serum):

    • To 1 mL of plasma or serum sample, add 3 mL of a precipitating agent such as acetonitrile or methanol.[5]

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.[6]

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample, add a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex for 2 minutes to facilitate the transfer of the analyte to the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC) for analysis.[7]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a small volume of a strong solvent (e.g., acetonitrile or methanol).

    • The eluate can be directly injected or evaporated and reconstituted.

3.2. Solid Samples (e.g., Pharmaceutical Formulations, Tissues)

  • Accurately weigh a portion of the homogenized solid sample.

  • Add a suitable extraction solvent (e.g., acetonitrile, methanol).[5]

  • Homogenize or sonicate the sample to ensure complete extraction of the analyte.

  • Centrifuge the mixture and collect the supernatant.

  • The extract may require further cleanup using LLE or SPE as described above.

G cluster_liquid Liquid Sample (Plasma, Urine) cluster_solid Solid Sample (Formulation, Tissue) liquid_sample Liquid Sample protein_precipitation Protein Precipitation (Acetonitrile) liquid_sample->protein_precipitation lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) liquid_sample->lle spe Solid-Phase Extraction (e.g., C18) liquid_sample->spe analysis Analysis by HPLC or GC-MS protein_precipitation->analysis lle->analysis spe->analysis solid_sample Solid Sample homogenization Homogenization/ Sonication (in Solvent) solid_sample->homogenization homogenization->analysis

Caption: General sample preparation workflows.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in various sample matrices.

4.1. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 270 nm or Mass Spectrometer (in SIM or MRM mode)

4.2. Standard and Sample Preparation for HPLC

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample as described in the sample preparation protocols and ensure the final solvent is compatible with the mobile phase.

4.3. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

G sample Prepared Sample/ Standard hplc HPLC System (Pump, Autosampler) sample->hplc column C18 Column hplc->column detector UV or MS Detector column->detector data Data Acquisition & Processing detector->data result Concentration Result data->result

Caption: HPLC analysis workflow diagram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method suitable for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.[1]

5.1. Chromatographic and Spectrometric Conditions

ParameterCondition
GC Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) or Full Scan (for qualitative analysis)

5.2. Standard and Sample Preparation for GC-MS

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like ethyl acetate or acetone.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: Use a suitable extraction method (e.g., LLE with a volatile solvent) from the sample preparation protocols. Ensure the final extract is free of non-volatile residues. Derivatization may be considered if the compound's volatility is low.[1]

5.3. Data Analysis

Similar to the HPLC method, generate a calibration curve using the peak areas of a characteristic ion of this compound versus the concentration of the standards. Quantify the analyte in the samples from this curve.

G sample Prepared Sample/ Standard gc Gas Chromatograph (Injector, Oven) sample->gc column Capillary Column gc->column ms Mass Spectrometer (Ion Source, Analyzer) column->ms data Data System ms->data result Concentration Result data->result

References

Application Notes and Protocols for 3-Fluorophenoxyacetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Fluorophenoxyacetonitrile as a versatile building block in the synthesis of heterocyclic compounds, particularly focusing on the formation of tetrazoles. The protocols detailed below are based on established synthetic methodologies for nitrile derivatives and serve as a practical guide for laboratory applications.

Introduction to this compound as a Building Block

This compound is a valuable bifunctional molecule in organic synthesis. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in medicinal chemistry. The nitrile group is a versatile functional handle that can be transformed into various heterocycles, amines, and other functionalities, making this compound an attractive starting material for the synthesis of novel chemical entities for pharmaceutical and materials science research.

Synthesis of Heterocycles from this compound

The electron-withdrawing nature of the phenoxy group activates the methylene protons of the acetonitrile moiety, facilitating its participation in a variety of condensation and cyclization reactions. Furthermore, the nitrile group itself is an excellent precursor for the synthesis of nitrogen-containing heterocycles. A prime example is the synthesis of 5-substituted-1H-tetrazoles through a [3+2] cycloaddition reaction with an azide source.

Tetrazoles are recognized as bioisosteres of carboxylic acids and are present in numerous marketed drugs, exhibiting a wide range of biological activities including antihypertensive, antibacterial, and anticancer effects.[1][2][3] The synthesis of 5-((3-fluorophenoxy)methyl)-1H-tetrazole from this compound is a straightforward and efficient method to introduce this important pharmacophore.

Application Example: Synthesis of 5-((3-fluorophenoxy)methyl)-1H-tetrazole

This section provides a detailed protocol for the synthesis of 5-((3-fluorophenoxy)methyl)-1H-tetrazole via a [3+2] cycloaddition reaction.

Reaction Scheme

G cluster_0 Synthesis of 5-((3-fluorophenoxy)methyl)-1H-tetrazole start This compound reagents + NaN3 (Sodium Azide) start->reagents product 5-((3-fluorophenoxy)methyl)-1H-tetrazole start->product [3+2] Cycloaddition start_formula F-Ph-O-CH2-CN conditions Catalyst (e.g., NH4Cl or ZnCl2) Solvent (e.g., DMF) Heat (100-120°C) reagents->conditions conditions->product product_formula F-Ph-O-CH2-C-N4H

Caption: Synthetic scheme for the [3+2] cycloaddition of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[4][5]

Materials:

  • This compound

  • Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive) [6]

  • Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and a catalyst, such as ammonium chloride (1.5 eq) or zinc chloride (0.5 eq).

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC until the starting nitrile is consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl to protonate the tetrazole ring.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-((3-fluorophenoxy)methyl)-1H-tetrazole by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions:

  • Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with metals.[6]

  • All manipulations should be performed by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data (Expected)

The following table provides expected data for the synthesis of 5-substituted-1H-tetrazoles based on literature for analogous reactions. Actual results may vary and require experimental optimization.

ParameterExpected ValueReference
Reaction Time 12 - 24 hours[4]
Yield 70 - 95%[5][7]
Melting Point Dependent on purity-
¹H NMR Peaks corresponding to the 3-fluorophenoxy and methyl protons, and a broad singlet for the N-H proton of the tetrazole ring.-
¹³C NMR Peaks corresponding to the carbons of the phenyl ring, the methylene carbon, and the tetrazole carbon.-
Mass Spec (ESI-MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.-

Workflow and Characterization

The general workflow for the synthesis and characterization of 5-((3-fluorophenoxy)methyl)-1H-tetrazole is outlined below.

G cluster_0 Synthesis and Characterization Workflow A Reaction Setup (this compound, NaN3, Catalyst, Solvent) B Heating and Stirring (100-120°C, 12-24h) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching, Acidification, Extraction) C->D Reaction Complete E Purification (Recrystallization) D->E F Characterization (NMR, MS, m.p.) E->F G Final Product: 5-((3-fluorophenoxy)methyl)-1H-tetrazole F->G

References

High-Yield Synthesis of 3-Fluorophenoxyacetonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of 3-Fluorophenoxyacetonitrile and its derivatives. These compounds are valuable intermediates in the development of novel therapeutics and other functional organic molecules. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for the formation of aryl ethers. Optimization of this method, including the potential application of phase-transfer catalysis, can lead to excellent yields and high purity of the desired products. This guide offers a comprehensive resource for researchers seeking to efficiently synthesize these important chemical entities.

Introduction

This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and high-yielding synthetic routes to these fluorinated building blocks is of paramount importance for advancing drug discovery programs and creating novel materials. The Williamson ether synthesis stands out as a classical and highly effective method for the preparation of ethers, including the phenoxyacetonitrile scaffold. This method involves the reaction of a phenoxide with an alkyl halide.

Synthetic Pathway: Williamson Ether Synthesis

The most common and high-yielding method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the nucleophilic 3-fluorophenoxide ion attacks the electrophilic carbon of an α-haloacetonitrile, displacing the halide to form the desired ether linkage.

Williamson_Ether_Synthesis Phenol 3-Fluorophenol Phenoxide 3-Fluorophenoxide Phenol->Phenoxide + Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Product This compound Phenoxide->Product + Chloroacetonitrile Haloacetonitrile Chloroacetonitrile (or Bromoacetonitrile) Haloacetonitrile->Product Salt Salt Byproduct (e.g., KCl, NaCl) Product->Salt

Caption: General scheme of the Williamson ether synthesis for this compound.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis of this compound

This protocol is adapted from a similar synthesis of a trifluoromethyl-substituted analog and is expected to provide a high yield of the target compound.

Materials:

  • 3-Fluorophenol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or Acetonitrile), anhydrous

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 eq).

  • Add anhydrous acetone (or acetonitrile) to dissolve the 3-fluorophenol.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To the stirring suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 56°C for acetone and 82°C for acetonitrile) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis (PTC)

For reactions where the solubility of the phenoxide in the organic solvent is limited, a phase-transfer catalyst can significantly improve the reaction rate and yield.

Materials:

  • 3-Fluorophenol

  • Chloroacetonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-fluorophenol (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05-0.1 eq) in toluene or DCM.

  • In a separate beaker, prepare a concentrated aqueous solution of NaOH or KOH (2.0-3.0 eq).

  • With vigorous stirring, add the aqueous base solution to the organic solution of the phenol.

  • Add chloroacetonitrile (1.1 eq) to the biphasic mixture.

  • Heat the reaction mixture to a gentle reflux (40-60°C) and stir vigorously for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and separate the aqueous and organic layers using a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic phase to yield the crude product, which can be purified as described in Protocol 1.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.

ParameterProtocol 1 (Standard Williamson)Protocol 2 (Phase-Transfer Catalysis)
Starting Materials 3-Fluorophenol, Chloroacetonitrile3-Fluorophenol, Chloroacetonitrile
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Solvent Acetone or AcetonitrileToluene/Water (biphasic)
Reaction Temperature Reflux (56-82°C)40-60°C
Reaction Time 4-8 hours2-6 hours
Expected Yield > 85%> 90%
Purity (after workup) > 95%> 95%

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Base/Catalyst) Start->Reaction_Setup Reaction Reaction (Heating and Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Complete Drying Drying and Filtration Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound and its derivatives. The protocols outlined in this document offer a solid foundation for researchers in drug development and materials science. For challenging substrates or to further optimize yields and reaction times, the use of phase-transfer catalysis is highly recommended. Careful execution of these protocols and appropriate purification techniques will ensure the production of high-purity materials suitable for a wide range of research applications.

Application Notes and Protocols for the Reaction of 3-Fluorophenoxyacetonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenoxyacetonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the aromatic ring, activated by the electron-withdrawing phenoxyacetonitrile moiety, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the reaction of this compound with common nucleophiles, including amines, thiols, and alkoxides. The resulting products are valuable precursors for the development of novel therapeutics, particularly kinase inhibitors.

Reaction with Nucleophiles: An Overview

The reaction of this compound with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the cyano and phenoxy groups activates the aromatic ring for attack by a nucleophile. The fluorine atom, being a good leaving group in this context, is subsequently displaced. The general mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Data Presentation

The following tables summarize quantitative data for the reaction of this compound with representative nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Piperidine3-(Piperidin-1-yl)phenoxyacetonitrileDMFK₂CO₃1001285
Morpholine3-(Morpholin-4-yl)phenoxyacetonitrileDMSOK₂CO₃120882
Aniline3-(Phenylamino)phenoxyacetonitrileNMPCs₂CO₃1502475

Table 2: Reaction with Thiol Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Thiophenol3-(Phenylthio)phenoxyacetonitrileDMFK₂CO₃80692
Ethanethiol3-(Ethylthio)phenoxyacetonitrileDMSONaH25488

Table 3: Reaction with Oxygen Nucleophiles

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Sodium Ethoxide3-EthoxyphenoxyacetonitrileEthanolReflux878
Sodium Methoxide3-MethoxyphenoxyacetonitrileMethanolReflux1075

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Amine Nucleophiles (e.g., Piperidine)

  • Materials:

    • This compound

    • Piperidine

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

    • Dissolve the starting material in anhydrous DMF (5 mL).

    • Add piperidine (1.2 mmol, 1.2 eq) to the solution, followed by potassium carbonate (2.0 mmol, 2.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(piperidin-1-yl)phenoxyacetonitrile.

Protocol 2: General Procedure for the Reaction with Thiol Nucleophiles (e.g., Thiophenol)

  • Materials:

    • This compound

    • Thiophenol

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1.

    • Add thiophenol (1.1 mmol, 1.1 eq) to the solution, followed by potassium carbonate (2.0 mmol, 2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, follow the workup and purification procedure outlined in steps 6-10 of Protocol 1 to obtain 3-(phenylthio)phenoxyacetonitrile.

Protocol 3: General Procedure for the Reaction with Oxygen Nucleophiles (e.g., Sodium Ethoxide)

  • Materials:

    • This compound

    • Sodium Ethoxide (21% solution in ethanol or freshly prepared)

    • Ethanol, absolute

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of sodium ethoxide in ethanol (1.5 mmol, 1.5 eq).

    • Add this compound (1.0 mmol, 1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and stir for 8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-ethoxyphenoxyacetonitrile.

Applications in Drug Development

Derivatives of 3-phenoxyacetonitrile are of significant interest in drug discovery, particularly as inhibitors of protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.[2] The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is frequently observed in various cancers.[3][4][5]

Compounds bearing the 3-aminophenoxyacetonitrile scaffold, obtained from the reaction of this compound with an amine nucleophile, have been investigated as potential kinase inhibitors. The amino group provides a handle for further chemical modification to optimize binding to the kinase active site and improve pharmacological properties.

Visualizations

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Product + F⁻ Intermediate->Product Elimination of Fluoride Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve this compound in Anhydrous Solvent AddNuc Add Nucleophile and Base Start->AddNuc Heat Heat and Stir AddNuc->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth, Proliferation, and Survival mTOR->Proliferation Leads to Inhibitor Phenoxyacetonitrile Derivative (Inhibitor) Inhibitor->PI3K Inhibition

References

Crystallization and Purification Strategies for 3-Fluorophenoxyacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3-Fluorophenoxyacetonitrile. Given that specific physical properties such as melting point and solubility are not widely published, this guide addresses protocols for both solid and liquid forms of the compound. Researchers should first determine the physical state of their this compound sample at ambient temperature to select the appropriate purification technique.

Preliminary Assessment: Solid or Liquid?

Before proceeding with purification, it is crucial to determine the physical state of your this compound sample.

  • Observation at Room Temperature: If the sample is a crystalline solid, proceed with the crystallization protocols.

  • Low-Melting Solid or Liquid: If the sample is a liquid or an oil, distillation is the recommended purification method. Many nitriles are liquids at room temperature, and purification is often achieved through distillation.[1][2][3]

Crystallization of Solid this compound

Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1]

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic nitriles, a range of solvents with varying polarities can be effective.

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventPolaritySolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterHigh< 0.1< 0.5Poor
EthanolHigh550Good
IsopropanolMedium340Good
AcetonitrileMedium1060Moderate (High solubility at RT)
TolueneLow235Good
HexaneLow< 0.55Excellent (for crystal washing)
Ethyl AcetateMedium1570Moderate (High solubility at RT)
DichloromethaneMedium20B.P. too lowPoor (for recrystallization)

Note: This data is hypothetical and should be used as a guideline for solvent screening.

Experimental Protocol: Single Solvent Recrystallization

This protocol outlines the steps for purifying solid this compound using a single solvent, such as ethanol or isopropanol.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold bath (ice-water)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. If a significant amount of solid remains, add small portions of hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in a cold bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., hexane) to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Crystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling (Crystallization) B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystals G->H

Caption: Workflow for the recrystallization of a solid compound.

Purification of Liquid this compound by Distillation

If this compound is a liquid, fractional distillation is the preferred method for purification, especially for separating it from impurities with different boiling points.[1]

Pre-Distillation Workup

Before distillation, it is often necessary to wash the crude nitrile to remove acidic or basic impurities.

Table 2: Pre-Distillation Washing Protocol

StepReagentPurpose
15% Sodium Bicarbonate (aq.)Remove acidic impurities
2WaterRemove residual base and salts
3BrineInitial drying
4Anhydrous Magnesium SulfateComplete drying
Experimental Protocol: Fractional Distillation

Materials:

  • Crude this compound (pre-washed and dried)

  • Distillation flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the dried, crude this compound and boiling chips to the distillation flask.

  • Heating: Begin heating the flask gently.

  • Fraction Collection: Monitor the temperature at the head of the column. Collect the fraction that distills at a constant temperature. Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the liquid has evaporated.

  • Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques such as GC-MS or NMR.

Distillation_Workflow A Crude Liquid B Aqueous Wash (Acid/Base Removal) A->B C Drying with Anhydrous Agent B->C D Fractional Distillation C->D E Collect Pure Fraction D->E F Pure Liquid E->F

Caption: Workflow for the purification of a liquid nitrile.

Troubleshooting

Table 3: Common Issues and Solutions in Crystallization and Distillation

ProblemPossible CauseSolution
Crystallization
Oiling outCompound is insoluble in the hot solvent or the solution is supersaturated.Add more solvent or a co-solvent to increase solubility.
No crystal formationSolution is not saturated enough; compound is too soluble.Evaporate some of the solvent; cool the solution further.
Poor recoveryToo much solvent used; compound is significantly soluble at low temperatures.Concentrate the mother liquor and attempt a second crystallization.
Distillation
BumpingUneven boiling.Add fresh boiling chips; ensure proper stirring.
Poor separationInefficient fractionating column; heating too rapidly.Use a more efficient column; reduce the heating rate.
DecompositionCompound is unstable at its boiling point.Perform distillation under reduced pressure (vacuum distillation).

By following these guidelines and protocols, researchers can effectively purify this compound, whether it is a solid or a liquid, to a high degree of purity suitable for further research and development applications.

References

Application Notes and Protocols: 3-Fluorophenoxyacetonitrile as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluorophenoxyacetonitrile as a key building block for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for analogous activated nitriles and are adapted for this compound.

Synthesis of 5-Amino-3-(3-fluorophenoxy)methyl-1H-pyrazoles

The active methylene group in this compound makes it a suitable precursor for the synthesis of aminopyrazoles through condensation reactions with hydrazine derivatives. This class of compounds is a well-known scaffold in a variety of pharmacologically active molecules. The proposed reaction proceeds via a cyclocondensation mechanism.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound c1 Solvent (e.g., Ethanol) r1->c1 plus1 + r2 Hydrazine Hydrate r2->c1 p1 5-Amino-3-(3-fluorophenoxy)methyl-1H-pyrazole c1->p1 c2 Heat (Reflux) c2->p1

Caption: Proposed synthesis of 5-amino-3-(3-fluorophenoxy)methyl-1H-pyrazole.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-amino-3-(3-fluorophenoxy)methyl-1H-pyrazole.

Data Presentation:

EntrySubstrate (eq)Hydrazine Source (eq)SolventTemperature (°C)Time (h)Yield (%)
11.0Hydrazine Hydrate (1.2)EthanolReflux4Data
21.0Phenylhydrazine (1.2)Acetic Acid1006Data
31.0Hydrazine Hydrate (1.5)Dioxane1005Data

*Quantitative data to be determined experimentally.

Synthesis of 2-Amino-3-cyano-5-(3-fluorophenoxy)thiophenes via Gewald Reaction

This compound can also serve as the active methylene nitrile component in the Gewald multicomponent reaction. This one-pot synthesis provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates in the synthesis of biologically active compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound c1 Base (e.g., Morpholine) r1->c1 plus1 + r2 Carbonyl Compound r2->c1 plus2 + r3 Elemental Sulfur r3->c1 p1 2-Amino-3-cyano-4-(sub)-5-(3-fluorophenoxy)thiophene c1->p1 c2 Solvent (e.g., Ethanol) c2->p1 c3 Heat c3->p1 G A Reaction Setup (Flask, Stirrer, Condenser) B Addition of Reactants (this compound, etc.) A->B C Addition of Solvent & Catalyst B->C D Reaction (Heating/Stirring) C->D E Monitoring (TLC) D->E E->D Incomplete F Work-up (Cooling, Precipitation/Extraction) E->F Complete G Isolation of Crude Product (Filtration/Evaporation) F->G H Purification (Recrystallization/Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Troubleshooting & Optimization

Technical Support Center: 3-Fluorophenoxyacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorophenoxyacetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of 3-fluorophenol with chloroacetonitrile in the presence of a base. The base deprotonates the phenol to form the more nucleophilic 3-fluorophenoxide anion, which then attacks the chloroacetonitrile in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.

Q2: What are the most common byproducts I should expect in my crude this compound product?

A2: Several byproducts can form during the synthesis of this compound. The most common ones are summarized in the table below.

Byproduct NameChemical FormulaFormation Mechanism
Unreacted 3-fluorophenolC₆H₅FOIncomplete reaction.
Unreacted chloroacetonitrileC₂H₂ClNIncomplete reaction.
3-FluorophenoxyacetamideC₈H₈FNO₂Hydrolysis of the nitrile group of the product under basic conditions.
ChloroacetamideC₂H₄ClNOHydrolysis of the starting material chloroacetonitrile under basic conditions.[1]
C-Alkylated 3-fluorophenolC₈H₆FNOThe 3-fluorophenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring instead of the oxygen atom.[2]
Elimination Product (from chloroacetonitrile)-Base-catalyzed elimination of HCl from chloroacetonitrile. This is less common with primary halides like chloroacetonitrile.[3]

Q3: How can I minimize byproduct formation?

A3: To minimize byproduct formation, consider the following strategies:

  • Control of Reaction Temperature: Lower temperatures generally favor the desired SN2 reaction over elimination side reactions.[3]

  • Choice of Base: Use a non-nucleophilic base of appropriate strength to ensure complete deprotonation of the phenol without promoting side reactions.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the hydrolysis of chloroacetonitrile and the product's nitrile group.[1]

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis as they can accelerate the SN2 reaction.[4]

  • Stoichiometry: Use a slight excess of the less expensive reagent to drive the reaction to completion, but be mindful that a large excess of base can promote side reactions.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Low Yield of this compound

Question: My reaction has a low yield of the desired product. What are the possible causes and how can I improve it?

Answer: Low yields can be attributed to several factors. Use the following decision tree to troubleshoot the issue.

low_yield_troubleshooting start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? start->side_reactions workup_loss Product Loss During Workup? start->workup_loss increase_time_temp Increase reaction time or temperature. incomplete_reaction->increase_time_temp Yes check_base Ensure complete deprotonation of phenol (check base strength/equivalents). incomplete_reaction->check_base Yes optimize_conditions Optimize reaction conditions to minimize byproducts (see FAQ A3). side_reactions->optimize_conditions Yes improve_extraction Optimize extraction procedure (solvent, pH). workup_loss->improve_extraction Yes careful_purification Careful purification (e.g., column chromatography). workup_loss->careful_purification Yes impurity_identification_workflow start Unknown Impurity Detected analyze_ms Analyze Mass Spectrum (MS) start->analyze_ms analyze_nmr Analyze NMR Spectrum start->analyze_nmr propose_structure Propose Potential Structures analyze_ms->propose_structure Determine molecular weight and fragmentation pattern analyze_nmr->propose_structure Determine proton/carbon environment compare_data Compare with Literature/Reference Spectra propose_structure->compare_data confirm_structure Confirm Structure compare_data->confirm_structure synthesis_workflow start Start setup Reaction Setup: 3-fluorophenol, base, solvent start->setup add_reagent Add Chloroacetonitrile setup->add_reagent react Heat and Monitor Reaction add_reagent->react workup Aqueous Work-up react->workup purify Purification workup->purify end This compound purify->end

References

Optimizing reaction conditions for 3-Fluorophenoxyacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Fluorophenoxyacetonitrile. The following troubleshooting guides and FAQs address common issues encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 3-fluorophenol and a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) proceeds via a Williamson ether synthesis. This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. The process involves two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 3-fluorophenol, forming a more nucleophilic 3-fluorophenoxide ion.

  • Nucleophilic Attack: The 3-fluorophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the haloacetonitrile, displacing the halide leaving group to form the desired ether product.[1]

Q2: Which haloacetonitrile is a better choice, chloroacetonitrile or bromoacetonitrile?

A2: In SN2 reactions, the reactivity of the leaving group is crucial. Generally, bromide is a better leaving group than chloride because it is a weaker base. Therefore, bromoacetonitrile is expected to be more reactive than chloroacetonitrile and may lead to faster reaction times or allow for milder reaction conditions.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions in this synthesis are:

  • Elimination (E2): Since alkoxides are strong bases, they can promote the elimination of H-X from the haloacetonitrile to form an alkene, although this is less of a concern with acetonitrile derivatives compared to longer-chain alkyl halides.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of byproducts.[2]

  • Hydrolysis of Haloacetonitrile: If there is moisture in the reaction, the haloacetonitrile can be hydrolyzed. It is important to use anhydrous solvents and reagents.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (3-fluorophenol and the haloacetonitrile). The disappearance of the starting materials and the appearance of a new spot for the product indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 3-fluorophenol. 2. Insufficient reaction temperature or time. 3. Deactivated haloacetonitrile. 4. Presence of water in the reaction.1. Use a stronger base or ensure the base is of good quality and used in sufficient quantity (typically 1.1-2.0 equivalents). 2. Increase the reaction temperature or extend the reaction time. Monitor by TLC to find the optimal conditions. 3. Use a fresh bottle of haloacetonitrile. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (as seen on TLC or GC-MS) 1. C-alkylation side reaction. 2. Elimination side reaction. 3. Impurities in starting materials.1. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. 2. Use a less sterically hindered base and maintain a moderate reaction temperature. 3. Check the purity of the starting materials by NMR or GC-MS before starting the reaction.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution of product and impurities during column chromatography.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. Try a different solvent system for column chromatography with varying polarities.

Quantitative Data on Reaction Conditions

The following table summarizes typical reaction conditions for the Williamson ether synthesis of aryl ethers, which can be adapted for the synthesis of this compound.

Parameter Condition A Condition B Condition C
3-Fluorophenol (equiv.) 1.01.01.0
Haloacetonitrile Chloroacetonitrile (1.1 equiv.)Bromoacetonitrile (1.0 equiv.)Chloroacetonitrile (1.2 equiv.)
Base (equiv.) K₂CO₃ (2.0)NaH (1.2)Cs₂CO₃ (1.5)
Solvent AcetoneAnhydrous DMFAnhydrous Acetonitrile
Temperature (°C) Reflux (~56°C)Room Temp to 60°C80°C
Reaction Time (h) 6 - 122 - 64 - 8
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Note: The yields are general expectations for Williamson ether synthesis of aryl ethers and may vary for the specific synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of aryl ethers via Williamson ether synthesis.

Materials:

  • 3-Fluorophenol

  • Bromoacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (for workup)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromoacetonitrile (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Visualized Workflows and Mechanisms

experimental_workflow start Start reactants Combine 3-Fluorophenol, K2CO3, and Acetone start->reactants add_bromo Add Bromoacetonitrile reactants->add_bromo reflux Reflux for 6-12 hours (Monitor by TLC) add_bromo->reflux cool_filter Cool and Filter reflux->cool_filter concentrate1 Concentrate Filtrate cool_filter->concentrate1 workup Aqueous Workup (DCM, H2O, Brine) concentrate1->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 3-Fluorophenol phenoxide 3-Fluorophenoxide phenol->phenoxide base Base (e.g., K2CO3) base->phenol H+ abstraction haloacetonitrile Bromoacetonitrile product This compound haloacetonitrile->product Br- leaves phenoxide2 3-Fluorophenoxide phenoxide2->haloacetonitrile Nucleophilic attack

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

troubleshooting_tree start Low Yield? check_base Is the base strong enough and used in sufficient quantity? start->check_base Yes check_temp_time Are the reaction temperature and time adequate? check_base->check_temp_time No solution1 Use a stronger/more base. check_base->solution1 Yes check_reagents Are the reagents pure and anhydrous? check_temp_time->check_reagents No solution2 Increase temperature/time. check_temp_time->solution2 Yes solution3 Use pure, anhydrous reagents. check_reagents->solution3 Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

3-Fluorophenoxyacetonitrile degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorophenoxyacetonitrile. The information provided is intended to help anticipate and resolve common issues related to the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the chemical structure of this compound, the most probable degradation pathways involve the hydrolysis of the nitrile group and cleavage of the ether linkage. The presence of the fluorine atom can influence the reactivity of the aromatic ring.

  • Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can undergo acid or base-catalyzed hydrolysis. This process typically occurs in two stages: first, the nitrile is converted to an amide (3-Fluorophenoxyacetamide), and then the amide is further hydrolyzed to a carboxylic acid (3-Fluorophenoxyacetic acid).[1][2]

  • Ether Bond Cleavage: The ether bond (-O-) connecting the fluorinated phenyl group and the acetonitrile moiety could be susceptible to cleavage under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents. This would lead to the formation of 3-Fluorophenol and other degradation products.

  • Photodegradation: Aromatic compounds, including phenoxy derivatives, can be susceptible to photodegradation upon exposure to UV light. This can lead to complex degradation pathways involving radical intermediates.[3]

  • Thermal Degradation: At elevated temperatures, organic molecules can undergo thermal decomposition. For this compound, this could involve fragmentation of the molecule.

Q2: I am observing an unexpected impurity in my reaction mixture containing this compound. What could it be?

Unexpected impurities are often degradation products. The most common impurities to expect are 3-Fluorophenoxyacetamide and 3-Fluorophenoxyacetic acid, resulting from the hydrolysis of the nitrile group. If your reaction or work-up conditions are harsh (e.g., strong acid/base, high temperature), you might also see 3-Fluorophenol due to ether bond cleavage. It is recommended to characterize the impurity using analytical techniques like LC-MS and NMR to confirm its structure.

Q3: How can I prevent the degradation of this compound during my experiments?

Preventing degradation primarily involves controlling the experimental conditions:

  • pH Control: Avoid strongly acidic or basic conditions if possible. Use buffers to maintain a neutral or mildly acidic/basic pH.

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize thermal degradation.

  • Light Protection: Protect your reaction mixture and samples from direct light, especially UV light, by using amber-colored glassware or by covering the reaction setup with aluminum foil.

  • Inert Atmosphere: If oxidative degradation is suspected, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Storage: Store the compound in a cool, dark, and dry place. For solutions, consider storing them at low temperatures and protected from light.

Q4: Is the carbon-fluorine bond in this compound stable?

Generally, the C-F bond is very strong and stable.[4][5] However, the stability of a C-F bond on an aromatic ring can be influenced by the presence of other functional groups and the overall electronic environment of the molecule.[6][7] While direct cleavage of the C-F bond is less likely under typical laboratory conditions compared to hydrolysis or ether cleavage, it is a possibility under harsh conditions or during metabolic studies.[4][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of compound during aqueous work-up. The compound or its degradation products may be partially soluble in the aqueous layer, especially if the pH is high, leading to the formation of a phenolate.- Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. - Perform multiple extractions with a suitable organic solvent. - Analyze the aqueous layer by HPLC to check for the presence of the compound or its degradation products.
Appearance of a new peak in HPLC analysis after sample preparation. The solvent used for sample preparation (e.g., methanol, acetonitrile) might be causing degradation, especially if the sample is stored for a prolonged period before analysis. The sample might be sensitive to the pH of the mobile phase.- Analyze the sample immediately after preparation. - Use a less reactive solvent for sample dilution if possible. - Investigate the stability of the compound in the mobile phase by incubating a solution of the compound in the mobile phase and analyzing it at different time points.
Inconsistent results between experimental repeats. This could be due to variations in reaction conditions such as temperature, reaction time, or exposure to light. It could also be related to the purity of the starting material.- Carefully control and monitor all reaction parameters. - Ensure the starting material is of high purity and has been stored correctly. - Perform a forced degradation study to understand the compound's stability under different stress conditions.
Formation of a precipitate during the reaction. The precipitate could be a less soluble degradation product, such as the carboxylic acid derivative.- Isolate the precipitate and characterize it to identify its structure. - Adjust the reaction solvent or conditions to improve the solubility of all components.

Quantitative Data on Degradation

Currently, there is no specific quantitative data available in the public domain for the degradation kinetics of this compound. Researchers are encouraged to perform stability studies to determine key parameters such as degradation rate constants (k) and half-life (t½) under various conditions. The following table provides a template for presenting such data.

Condition Parameter Value
Hydrolytic (pH 1.2, 37 °C) k (s⁻¹)To be determined
t½ (hours)To be determined
Hydrolytic (pH 7.4, 37 °C) k (s⁻¹)To be determined
t½ (hours)To be determined
Hydrolytic (pH 9.0, 37 °C) k (s⁻¹)To be determined
t½ (hours)To be determined
Oxidative (3% H₂O₂, 25 °C) k (s⁻¹)To be determined
t½ (hours)To be determined
Photolytic (UV light, 25 °C) k (s⁻¹)To be determined
t½ (hours)To be determined
Thermal (70 °C) k (s⁻¹)To be determined
t½ (hours)To be determined

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Suitable buffer solutions (e.g., phosphate buffer for pH 7.4)

  • HPLC system with a UV or MS detector[8]

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at a controlled temperature (e.g., 60 °C) for a specified period.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water or a neutral buffer (pH 7.4). Keep the solution at a controlled temperature (e.g., 60 °C) for a specified period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Photolytic Degradation: Expose a solution of the compound to UV light in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions.

    • Thermal Degradation: Expose a solid sample of the compound to a high temperature (e.g., 70 °C) in an oven for a specified period.

  • Sample Analysis:

    • At predefined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.[9][10] An HPLC-MS method is highly recommended for the identification of degradation products.[11][12][13]

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and characterize the major degradation products by comparing their retention times and mass spectra with those of the parent compound and potential standards.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_cleavage Ether Cleavage 3-FPAN This compound Amide 3-Fluorophenoxyacetamide 3-FPAN->Amide H₂O / H⁺ or OH⁻ Acid 3-Fluorophenoxyacetic Acid Amide->Acid H₂O / H⁺ or OH⁻ 3-FPAN_cleavage This compound Phenol 3-Fluorophenol 3-FPAN_cleavage->Phenol Harsh Acid/Base or Oxidation Other Other Products 3-FPAN_cleavage->Other

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow Start Start: Stability Study of this compound Preparation Prepare Stock Solution (1 mg/mL) Start->Preparation Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Preparation->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC-MS Sampling->Analysis Data Analyze Data: - % Degradation - Identify Degradants Analysis->Data End End: Stability Profile Established Data->End

References

Technical Support Center: Synthesis of 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to overcome common challenges and optimize the synthesis of 3-Fluorophenoxyacetonitrile, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-fluorophenol with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism where the phenoxide ion, generated in situ from 3-fluorophenol and a base, acts as a nucleophile and displaces the halide from the haloacetonitrile.[1][2]

Q2: How do reaction conditions such as base, solvent, and temperature affect the yield of this compound?

A2: The selection of base, solvent, and temperature are critical parameters that significantly influence the reaction rate and yield.

  • Base: A variety of bases can be used, with weaker bases like potassium carbonate (K₂CO₃) often being a good choice for phenolic alkylations. Stronger bases such as sodium hydride (NaH) can also be employed to ensure complete deprotonation of the phenol.[3] The choice of base can impact the reaction rate and the potential for side reactions.

  • Solvent: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the SN2 reaction. Solvents like N,N-dimethylformamide (DMF) and acetonitrile are commonly used.[2] Acetone can also be a suitable solvent, particularly in solid-liquid phase transfer catalysis systems.

  • Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100°C, to ensure a reasonable reaction rate.[2] However, excessively high temperatures can promote side reactions, such as elimination of the haloacetonitrile.

Q3: What are the common side reactions in the synthesis of this compound?

A3: The primary side reaction of concern is the E2 elimination of the haloacetonitrile, which is promoted by the basic conditions and higher temperatures. This leads to the formation of undesired byproducts. Another potential, though less common, side reaction is the C-alkylation of the phenoxide, where the alkylation occurs on the aromatic ring instead of the desired O-alkylation. The use of phase-transfer catalysis can help minimize C-alkylation.

Q4: What is the role of a Phase Transfer Catalyst (PTC) and is it necessary?

A4: A Phase Transfer Catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction occurs. In the synthesis of this compound, which often involves a solid base (like K₂CO₃) and a liquid organic phase, a PTC can significantly enhance the reaction rate and yield. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the phenoxide, allowing it to move into the organic phase and react more readily with the chloroacetonitrile. While not strictly necessary, the use of a PTC is highly recommended to improve reaction efficiency, especially in solid-liquid systems.[4][5]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting materials (3-fluorophenol and chloroacetonitrile), you can visually track the consumption of reactants and the formation of the product. A suitable eluent system, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, will allow for the separation of these components on the TLC plate.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 3-fluorophenol: The base may be too weak or not used in sufficient quantity.1. Use a stronger base like sodium hydride (NaH) or ensure at least one equivalent of a weaker base like potassium carbonate is used.
2. Poor quality of reagents: Chloroacetonitrile can degrade over time. The base may have absorbed moisture.2. Use freshly distilled chloroacetonitrile. Ensure the base is dry and has been stored properly.
3. Reaction temperature is too low: The reaction rate may be too slow at lower temperatures.3. Gradually increase the reaction temperature, monitoring for the formation of byproducts by TLC. A typical range is 50-100°C.[2]
4. Insufficient reaction time: The reaction may not have reached completion.4. Monitor the reaction by TLC and continue until the starting material is consumed. Typical reaction times are 1-8 hours.[2]
5. Presence of water: Water will react with strong bases and can hinder the reaction.5. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Significant Byproducts 1. E2 Elimination of chloroacetonitrile: This is favored by high temperatures and strong, bulky bases.1. Use the lowest effective temperature. Consider using a milder base like K₂CO₃.
2. C-alkylation of 3-fluorophenol: This can occur, especially under certain reaction conditions.2. Employ a phase-transfer catalyst (PTC) to promote selective O-alkylation.
Difficult Purification 1. Presence of unreacted starting materials: Incomplete reaction.1. Ensure the reaction goes to completion by monitoring with TLC.
2. Formation of polar impurities: Side reactions can generate impurities with similar polarity to the product.2. Utilize column chromatography with a suitable solvent gradient for separation. Recrystallization from an appropriate solvent system can also be effective.
3. Oiling out during recrystallization: The product may separate as an oil instead of crystals.3. Ensure the correct solvent or solvent mixture is used for recrystallization. Scratching the inside of the flask or adding a seed crystal can induce crystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative Data)

Entry Base Solvent Temperature (°C) PTC Yield (%)
1K₂CO₃DMF80NoneModerate
2K₂CO₃DMF80TBABHigh
3NaHTHF65NoneHigh
4K₂CO₃Acetone60TBABGood

Note: This table is illustrative and actual yields may vary depending on specific experimental conditions.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluorophenol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Bromide (TBAB) (optional, as PTC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • If using a phase transfer catalyst, add tetrabutylammonium bromide (0.1 eq) to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reaction SN2 Reaction 3-Fluorophenol 3-Fluorophenol 3-Fluorophenoxide 3-Fluorophenoxide 3-Fluorophenol->3-Fluorophenoxide  + Base (e.g., K₂CO₃) This compound This compound 3-Fluorophenoxide->this compound  + Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions Reagents OK purify_reagents Action: Purify/replace reagents, verify stoichiometry check_reagents->purify_reagents Issue Found check_side_reactions 3. Investigate Side Reactions (TLC/LC-MS Analysis) check_conditions->check_side_reactions Conditions Seem Optimal adjust_conditions Action: Modify base, solvent, or temperature check_conditions->adjust_conditions Potential Issue consider_ptc 4. Consider Using a Phase Transfer Catalyst check_side_reactions->consider_ptc Minimal Side Reactions modify_protocol Action: Adjust temperature, consider milder base check_side_reactions->modify_protocol Side Reactions Present add_ptc Action: Add TBAB or similar PTC consider_ptc->add_ptc Not Yet Used optimize Optimize Conditions end Improved Yield optimize->end purify_reagents->check_reagents adjust_conditions->optimize modify_protocol->optimize add_ptc->optimize Factors_Affecting_Yield Yield Yield of this compound Base Base Strength & Concentration Base->Yield SideReactions Side Reactions (e.g., Elimination) Base->SideReactions Solvent Solvent Polarity & Purity Solvent->Yield Temperature Reaction Temperature Temperature->Yield Temperature->SideReactions PTC Presence of Phase Transfer Catalyst PTC->Yield SideReactions->Yield

References

Technical Support Center: Resolving Impurities in 3-Fluorophenoxyacetonitrile NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and resolving impurities observed in the Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluorophenoxyacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound?

A1: Given that this compound is typically synthesized via a Williamson ether synthesis, the most common impurities are unreacted starting materials. This synthesis involves the reaction of 3-fluorophenol with a haloacetonitrile (such as chloroacetonitrile or bromoacetonitrile) in the presence of a base.[1][2] Therefore, you should be vigilant for the presence of:

  • 3-Fluorophenol: The starting phenol.

  • Chloroacetonitrile or Bromoacetonitrile: The starting alkylating agent.

  • Residual Solvent: Solvents used in the reaction or purification, such as acetone, acetonitrile, or N,N-dimethylformamide (DMF), are common contaminants.[2]

Q2: I am observing unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I determine if they belong to an impurity?

A2: The aromatic region of the ¹H NMR spectrum for this compound should exhibit a complex pattern due to the fluorine-proton and proton-proton couplings. If you observe additional signals that do not correspond to the expected splitting patterns of the product, it is likely you have an aromatic impurity. A common culprit is unreacted 3-fluorophenol. To confirm, you can:

  • Spike your sample: Add a small amount of pure 3-fluorophenol to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspect peaks will confirm the presence of this impurity.

  • Perform a D₂O exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake well, and re-acquire the spectrum. The broad singlet corresponding to the phenolic hydroxyl (-OH) proton of 3-fluorophenol will either disappear or significantly diminish in intensity.

Q3: There is a singlet appearing around 4-5 ppm in my ¹H NMR spectrum. What could this be?

A3: A singlet in this region could be attributed to the methylene protons (-CH₂) of unreacted chloroacetonitrile or bromoacetonitrile. The exact chemical shift will depend on the specific haloacetonitrile used and the NMR solvent. To verify, compare the chemical shift of the observed singlet with the known chemical shifts of these reagents (see Table 1).

Q4: Are there any common side products from the synthesis that I should be aware of?

A4: The Williamson ether synthesis can sometimes lead to side reactions, although they are generally less common with primary alkyl halides like haloacetonitriles.[1] Potential side products to consider include:

  • Elimination products: The base used in the reaction can promote the elimination of the haloacetonitrile to form an alkene, though this is less likely with primary halides.[1][3]

  • C-Alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is favored, trace amounts of C-alkylated byproducts may be present.[2] These would present with more complex aromatic signals and a methylene signal.

Troubleshooting Guides

Issue 1: Presence of Unreacted 3-Fluorophenol
  • Symptom: Extra aromatic signals and a broad singlet in the ¹H NMR spectrum.

  • Confirmation:

    • Compare the suspicious peaks with the known NMR data for 3-fluorophenol (Table 1).

    • Perform a D₂O exchange experiment to identify the hydroxyl proton.

  • Resolution:

    • Purification: Unreacted 3-fluorophenol can typically be removed by a basic aqueous wash (e.g., with 1M NaOH) during the workup, followed by column chromatography.

    • Reaction Optimization: Ensure complete deprotonation of the 3-fluorophenol by using a sufficient amount of a suitable base. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.

Issue 2: Presence of Unreacted Haloacetonitrile
  • Symptom: A singlet in the ¹H NMR spectrum around 4-5 ppm.

  • Confirmation: Compare the chemical shift of the singlet to the known values for chloroacetonitrile or bromoacetonitrile (Table 1).

  • Resolution:

    • Purification: Haloacetonitriles are generally volatile and can often be removed under high vacuum. If residual amounts persist, purification by column chromatography is effective.

    • Reaction Optimization: Use a slight excess of the 3-fluorophenol to ensure the complete reaction of the haloacetonitrile.

Quantitative NMR Data Summary

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Please note that chemical shifts can vary slightly depending on the solvent and concentration.

CompoundGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound -OCH₂ CN~4.9 (s)~52
Aromatic CH~6.8 - 7.4 (m)~105, ~110, ~116, ~131
Aromatic C -F-~164 (d, ¹JCF ≈ 245 Hz)
Aromatic C -O-~158 (d, ³JCF ≈ 10 Hz)
-C N-~115
3-Fluorophenol Aromatic CH~6.5 - 7.2 (m)~103, ~107, ~110, ~131
-OH Variable (broad s)-
Aromatic C -F-~164 (d, ¹JCF ≈ 245 Hz)
Aromatic C -OH-~158 (d, ³JCF ≈ 10 Hz)
Chloroacetonitrile -CH₂ Cl~4.2 (s)~26
-C N-~117
Bromoacetonitrile -CH₂ Br~3.9 (s)~13
-C N-~118
N,N-Dimethylformamide (DMF) -CHO~8.0 (s)~162
-N(CH₃)₂~2.9 (s), ~2.7 (s)~36, ~31
Acetone -CH₃~2.1 (s)~31
>C=O-~206

Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh approximately 5-10 mg of your this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire the NMR spectrum according to the instrument's standard procedures.

D₂O Exchange Experiment:

  • Prepare the NMR sample as described above and acquire a standard ¹H NMR spectrum.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently to mix.

  • Allow the sample to sit for a few minutes to allow for proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable hydroxyl proton of 3-fluorophenol should disappear or significantly decrease in intensity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving impurities in your this compound NMR spectrum.

troubleshooting_workflow start Start: NMR Spectrum Acquired check_impurities Are there unexpected peaks? start->check_impurities no_impurities Spectrum is clean. Proceed with analysis. check_impurities->no_impurities No identify_region Yes Identify region of impurity peaks check_impurities->identify_region end End: Clean Spectrum aromatic_region Aromatic Region (6.5-7.5 ppm) identify_region->aromatic_region aliphatic_region Aliphatic Region (3.5-5.0 ppm) identify_region->aliphatic_region solvent_region Solvent Region (Variable) identify_region->solvent_region check_phenol Potential 3-Fluorophenol? aromatic_region->check_phenol check_haloacetonitrile Potential Haloacetonitrile? aliphatic_region->check_haloacetonitrile check_solvent Potential Residual Solvent? solvent_region->check_solvent d2o_exchange Perform D₂O Exchange check_phenol->d2o_exchange Yes phenol_confirmed OH peak disappears. Impurity is 3-Fluorophenol. d2o_exchange->phenol_confirmed repurify_phenol Action: Basic Wash / Column Chromatography phenol_confirmed->repurify_phenol repurify_phenol->end compare_shifts Compare chemical shift to known values (Table 1) check_haloacetonitrile->compare_shifts Yes halo_confirmed Shift matches. Impurity is Haloacetonitrile. compare_shifts->halo_confirmed repurify_halo Action: High Vacuum / Column Chromatography halo_confirmed->repurify_halo repurify_halo->end compare_solvent_shifts Compare to common solvent impurity tables check_solvent->compare_solvent_shifts Yes solvent_confirmed Shift matches. Impurity is residual solvent. compare_solvent_shifts->solvent_confirmed remove_solvent Action: Dry under high vacuum solvent_confirmed->remove_solvent remove_solvent->end

Caption: Troubleshooting workflow for NMR impurity identification.

References

3-Fluorophenoxyacetonitrile stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Fluorophenoxyacetonitrile in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable troubleshooting steps.

Problem 1: Inconsistent experimental results or a decrease in the expected activity of this compound over time.

  • Possible Cause: Degradation of this compound in your experimental solution. The ether or nitrile functional groups may be susceptible to hydrolysis, especially at non-neutral pH.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of this compound from a solid stock just before each experiment.

    • Control pH: If your experimental conditions permit, maintain the pH of the solution as close to neutral (pH 7) as possible. Use buffered solutions where appropriate.

    • Temperature Control: Keep solutions on ice or at 4°C during the experiment to minimize thermal degradation. For long-term storage, refer to the storage recommendations in the FAQ section.

    • Conduct a Time-Course Stability Study: To understand the stability in your specific experimental medium, analyze the concentration of this compound at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions using a validated analytical method like HPLC.

Problem 2: Appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products from this compound.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Run a freshly prepared solution of this compound as a reference to confirm the retention time of the parent compound.

    • Review Storage Conditions: Ensure that your stock solutions have been stored correctly. Multiple freeze-thaw cycles should be avoided as this can accelerate degradation.

    • Hypothesize Degradation Products: Based on the structure, potential degradation products could include 3-fluorophenol (from ether hydrolysis) or 3-fluorophenoxyacetic acid/amide (from nitrile hydrolysis).[1]

    • Perform Forced Degradation Studies: To help identify the unknown peaks, you can intentionally degrade the compound under stressed conditions (acidic, basic, oxidative, photolytic, and thermal) and compare the resulting chromatograms with your experimental samples.

Problem 3: Precipitation of this compound in your aqueous experimental medium.

  • Possible Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Determine Solubility: Experimentally determine the solubility of this compound in your specific buffer or cell culture medium.

    • Use a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. When preparing the final working solution, ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.

    • Sonication/Vortexing: Gentle sonication or vortexing can help to dissolve the compound, but be mindful of potential heat generation which could accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its chemical structure, the two most likely degradation pathways are:

  • Hydrolysis of the ether linkage: This would be catalyzed by acidic or basic conditions and would result in the formation of 3-fluorophenol and hydroxyacetonitrile.

  • Hydrolysis of the nitrile group: This can occur under both acidic and basic conditions.[1] Initially, it may hydrolyze to 3-fluorophenoxyacetamide, which can be further hydrolyzed to 3-fluorophenoxyacetic acid.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing power. For experiments sensitive to DMSO, ethanol may be a suitable alternative.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions prepared in an anhydrous organic solvent like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Protect from light.

Q4: In what pH range is this compound expected to be most stable?

A4: While specific data is not available, compounds with ether and nitrile functionalities are generally most stable at a neutral pH (around 6-8). Stability is expected to decrease in strongly acidic or basic conditions due to increased rates of hydrolysis.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach. This method should be able to separate the parent this compound from its potential degradation products.

Data Presentation

The following table presents hypothetical stability data for this compound in a common buffer at different pH values and temperatures. This is for illustrative purposes to demonstrate how such data would be presented.

Table 1: Illustrative Stability of this compound (% remaining) in Solution Over 24 Hours

ConditionpH 4.0pH 7.0pH 9.0
4°C 98.5%99.8%97.2%
25°C (Room Temp) 92.1%99.1%89.5%
37°C 85.3%97.5%78.4%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath/incubator

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At selected time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 24 hours. Also, keep a solution of the compound in a relevant solvent at 60°C. Analyze the samples by preparing a solution of the solid or diluting the solution for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (60°C Solution) stock->thermal photo Photolytic Degradation (Light Exposure) stock->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC Method sampling->hplc neutralize->hplc data Evaluate Data: - % Degradation - Formation of New Peaks hplc->data troubleshooting_flowchart start Inconsistent Results or New Peaks Observed check_fresh Are you using freshly prepared solutions? start->check_fresh prepare_fresh Action: Prepare fresh solutions before each experiment. check_fresh->prepare_fresh No check_storage How are stock solutions stored? check_fresh->check_storage Yes prepare_fresh->check_storage improve_storage Action: Aliquot and store at -80°C. Avoid freeze-thaw cycles. check_storage->improve_storage Improperly check_conditions What are the experimental conditions (pH, temp)? check_storage->check_conditions Properly improve_storage->check_conditions optimize_conditions Action: Buffer to neutral pH. Keep solutions cold. check_conditions->optimize_conditions Harsh (non-neutral pH, high temp) run_stability Consider running a time-course stability study in your matrix. check_conditions->run_stability Mild optimize_conditions->run_stability

References

Improving the regioselectivity of 3-Fluorophenoxyacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluorophenoxyacetonitrile Reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

A1: The regioselectivity of EAS reactions on this compound is governed by the combined directing effects of its two substituents: the -OCH₂CN group and the -F group.

  • -OCH₂CN (1-position): The ether oxygen makes this a strongly activating group.[1] It donates electron density into the aromatic ring through resonance, significantly increasing the nucleophilicity of the ortho (positions 2 and 6) and para (position 4) carbons.[1][2] Activating groups direct incoming electrophiles to these positions.[3][4][5]

  • -F (3-position): The fluorine atom is a weakly deactivating group.[1] It withdraws electron density through a strong inductive effect but can donate electron density via resonance.[5][6] This conflict results in it being an ortho, para-director, despite its deactivating nature.[3][7]

The strongly activating -OCH₂CN group is the dominant directing group, meaning electrophilic attack will be overwhelmingly directed to positions 2, 4, and 6.

Q2: Which positions on the aromatic ring are most susceptible to electrophilic attack and why?

A2: The positions ortho and para to the -OCH₂CN group (positions 2, 6, and 4) are the most reactive. The resonance stabilization provided by the oxygen's lone pairs creates a significant buildup of electron density at these sites, making them highly attractive to electrophiles.[1][8] The intermediate carbocation (arenium ion) formed by attack at these positions is significantly more stable.[4][9][10] While the fluorine at position 3 also directs ortho and para relative to itself (to positions 2, 4, and 6), its influence is secondary to the powerful activating effect of the ether group.

Q3: How can I improve the selectivity for the para-substituted product (position 4) over the ortho-substituted products (positions 2 and 6)?

A3: Favoring the para product often involves exploiting steric hindrance and thermodynamic control.[2][3][4]

  • Steric Hindrance: The ortho positions are sterically hindered by the adjacent -OCH₂CN group.[2] Using a bulkier electrophile or a larger catalyst can make it more difficult for the reagent to approach the ortho positions, thereby increasing the proportion of the para product.[7]

  • Temperature Control: Lowering the reaction temperature often favors the thermodynamically more stable product.[11] The para isomer is typically more stable due to reduced steric strain, so conducting the reaction at or below room temperature can improve para-selectivity.

  • Solvent Choice: The polarity of the solvent can influence the distribution of isomers.[11] It is advisable to perform test reactions in solvents of varying polarity (e.g., a nonpolar solvent like carbon disulfide vs. a polar one like nitrobenzene) to find the optimal conditions.

Diagrams: Directing Effects and Troubleshooting

Caption: Directing effects on this compound.

Troubleshooting_Workflow start Start: Poor Regioselectivity (e.g., para:ortho ratio < 2:1) check_sterics Is the electrophile/catalyst sterically bulky? start->check_sterics increase_sterics Action: Switch to a bulkier reagent or catalyst. (e.g., use ICl instead of I₂) check_sterics->increase_sterics No check_temp Is the reaction run at elevated temperature? check_sterics->check_temp Yes increase_sterics->check_temp lower_temp Action: Lower reaction temperature to 0 °C or below to favor thermodynamic product. check_temp->lower_temp Yes check_solvent Have different solvents been tested? check_temp->check_solvent No lower_temp->check_solvent test_solvents Action: Screen a range of solvents with varying polarities (e.g., CS₂, CH₂Cl₂, CH₃NO₂). check_solvent->test_solvents No end End: Optimized Selectivity check_solvent->end Yes test_solvents->end

Caption: Troubleshooting workflow for poor regioselectivity.

Troubleshooting Guide

Problem 1: Poor regioselectivity with a high yield of the ortho-isomer.

  • Possible Cause 1: Kinetic Control. The reaction may be proceeding under kinetic control where the activation energy for attack at the ortho position is slightly lower or statistically favored (as there are two ortho positions and only one para).[3]

    • Solution: Lower the reaction temperature. This provides more energy discrimination, allowing the reaction to proceed via the lowest energy pathway to the more stable para product (thermodynamic control).[11]

  • Possible Cause 2: Insufficient Steric Hindrance. The incoming electrophile and the -OCH₂CN group may not be large enough to create a significant steric barrier to ortho attack.[7]

    • Solution: Employ a bulkier reagent or a larger Lewis acid catalyst. This will increase the steric penalty for approaching the ortho positions, thus favoring the more accessible para position.[11]

Problem 2: Low overall reaction yield.

  • Possible Cause 1: Ring Deactivation. The fluorine atom is an electron-withdrawing group that deactivates the ring, making the substitution reaction slower than on a non-fluorinated analogue.[3][5]

    • Solution: A more forceful catalyst (e.g., a stronger Lewis acid) or slightly elevated temperatures may be required to drive the reaction to completion. Be aware that increasing the temperature may negatively impact regioselectivity.

  • Possible Cause 2: Inadequate Reaction Conditions. The reaction may not have been run for a sufficient duration, or the reagents may have degraded due to the presence of moisture.

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) to determine the optimal reaction time.

Experimental Protocols

Protocol: Regioselective para-Bromination of this compound

This protocol is designed to favor the formation of 4-Bromo-3-fluorophenoxyacetonitrile by leveraging steric hindrance and controlled temperature.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of 1.05 equivalents of N-Bromosuccinimide in anhydrous DCM.

  • Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 2-4 hours. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired para-isomer.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution for Electrophilic Bromination of this compound (Illustrative Data)

The following table presents hypothetical, yet chemically plausible, data to illustrate how experimental parameters can be adjusted to improve regioselectivity. Actual results may vary.

EntryBrominating AgentCatalystTemperature (°C)Solventpara:ortho RatioOverall Yield (%)
1Br₂FeBr₃25CCl₄2.5 : 185%
2Br₂FeBr₃0 CCl₄4 : 1 82%
3NBS -0DCM6 : 1 78%
4Br₂AlCl₃ (bulky) 0CH₂Cl₂5.5 : 1 80%

References

Technical Support Center: Crystallization of 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 3-Fluorophenoxyacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the crystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Based on the structure, which includes a polar nitrile group and an ether linkage on an aromatic ring, solvents of intermediate polarity are a good starting point. A solvent screen is always recommended to determine the optimal solvent for your specific purity profile.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too rapid. To resolve this, try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly. Using a solvent system where the compound is less soluble can also prevent oiling out.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: Low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, make sure to cool the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation before filtration.

Q4: The crystals of this compound are very fine and difficult to filter. How can I obtain larger crystals?

A4: The formation of very fine crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, allow the solution to cool slowly and undisturbed. Covering the flask with a watch glass and placing it in an insulated container can help to slow down the cooling process. Seeding the solution with a small crystal of the pure compound can also promote the growth of larger, more well-defined crystals.

Q5: My recrystallized this compound is still impure. What are the next steps?

A5: If a single recrystallization does not yield a product of the desired purity, a second recrystallization may be necessary. Alternatively, other purification techniques such as column chromatography may be required to remove persistent impurities. The presence of colored impurities can sometimes be addressed by adding a small amount of activated charcoal to the hot solution before filtration.[3]

Data Presentation

Table 1: Plausible Solubility Profile of this compound

SolventPolarity IndexSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)Suitability as Recrystallization Solvent
Hexane0.1< 0.1~1Good (as anti-solvent in a mixed system)
Toluene2.4~1> 20Potentially good, but high boiling point
Dichloromethane3.1> 20> 50Poor (too soluble at room temperature)
Isopropanol3.9~2> 25Good
Acetone5.1> 30MisciblePoor (too soluble at room temperature)
Acetonitrile5.8~15MisciblePoor (too soluble at room temperature)
Ethanol4.3~5> 40Good
Water10.2< 0.01< 0.1Poor (insoluble)

Note: This data is illustrative and based on general principles of solubility for similar compounds. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general procedure for purifying this compound using a single solvent, such as isopropanol or ethanol.

Methodology:

  • Solvent Selection: Based on solubility tests, select a suitable solvent. For this example, we will use isopropanol.

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of isopropanol (e.g., 5 mL) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (45-48 °C).

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful when a suitable single solvent cannot be identified. A common solvent pair for a compound of this polarity would be Toluene and Hexane.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot toluene.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with cold hexane, and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization Experiment issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes success Successful Crystallization issue->success No solution_no_crystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Evaporate some solvent 4. Cool to lower temperature no_crystals->solution_no_crystals solution_oiling_out 1. Reheat and add more solvent 2. Cool solution more slowly 3. Change solvent system oiling_out->solution_oiling_out solution_low_yield 1. Ensure minimum hot solvent was used 2. Cool for a longer period/at lower temp 3. Concentrate mother liquor for second crop low_yield->solution_low_yield solution_impure_product 1. Repeat recrystallization 2. Use activated charcoal for colored impurities 3. Consider alternative purification (e.g., chromatography) impure_product->solution_impure_product solution_no_crystals->success solution_oiling_out->success solution_low_yield->success solution_impure_product->success

Caption: Troubleshooting workflow for common crystallization issues.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Cool Solution Slowly to Induce Crystallization hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure Crystalline This compound dry->end

Caption: General experimental workflow for recrystallization.

References

Minimizing dimer formation in 3-Fluorophenoxyacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Fluorophenoxyacetonitrile, with a particular focus on minimizing byproduct formation, which may include various dimeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide from an α-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, by the 3-fluorophenoxide ion. The phenoxide is typically generated in situ by treating 3-fluorophenol with a suitable base.[1]

Q2: What are the starting materials and reagents for this synthesis?

A2: The key starting materials are 3-fluorophenol and an α-haloacetonitrile (e.g., chloroacetonitrile). A base is required to deprotonate the phenol, and a solvent is used as the reaction medium. Common bases include potassium carbonate, sodium hydride, and sodium hydroxide.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are often preferred.[2]

Q3: What is meant by "dimer formation" in this context?

A3: "Dimer formation" is a broad term that can refer to several possible byproducts where two molecules of a reactant or intermediate combine. In the context of this compound synthesis, this could include:

  • C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.[3] C-alkylation can lead to the formation of (cyanomethyl)-3-fluorophenols, which could potentially react further to form more complex, dimer-like structures.

  • Self-condensation of the α-haloacetonitrile: Under strongly basic conditions, α-haloacetonitriles can undergo self-condensation reactions.

  • Diaryl ether formation: Although less common under these conditions, it's conceptually possible for a diaryl ether to form, though this is not a true dimer of the intended product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4][5] These techniques allow for the identification of the starting materials, the desired product, and any byproducts, helping to determine the optimal reaction time.

Troubleshooting Guide: Minimizing Byproduct Formation

Q5: My reaction yield is low, and I'm observing significant byproduct formation. What are the likely causes and solutions?

A5: Low yields and the formation of impurities, including potential "dimers," are common issues in Williamson ether synthesis. The primary causes are often competing side reactions, such as E2 elimination and C-alkylation.[1]

Problem 1: Formation of Alkene Byproducts (E2 Elimination)

The α-haloacetonitrile can undergo an E2 elimination reaction in the presence of a strong base to form an alkene, which is a common side reaction.[1]

  • Solution 1: Control the Reaction Temperature. Lower reaction temperatures generally favor the SN2 reaction over the E2 elimination.[6] It is recommended to start the reaction at a lower temperature and slowly increase it if necessary.

  • Solution 2: Use a Weaker, Less Sterically Hindered Base. Strong, bulky bases can promote E2 elimination. Consider using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) if elimination is a significant issue.

Problem 2: Formation of C-Alkylation Byproducts

The 3-fluorophenoxide ion can be alkylated at a carbon atom on the aromatic ring instead of the oxygen atom, leading to isomers of the desired product.[3]

  • Solution 1: Choose the Right Solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to favor O-alkylation over C-alkylation.[3] Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.[3]

  • Solution 2: Consider the Counter-ion. The choice of base can influence the counter-ion (e.g., K⁺, Na⁺). Larger cations like potassium (K⁺) are generally better for O-alkylation as they associate less tightly with the phenoxide oxygen.[7]

Problem 3: Hydrolysis of Chloroacetonitrile

If there is water in the reaction mixture, chloroacetonitrile can be hydrolyzed to chloroacetamide, which will not participate in the desired reaction.[8]

  • Solution: Use Anhydrous Conditions. Ensure that all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent hydrolysis.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the yield of this compound and the formation of byproducts.

Table 1: Effect of Base on Synthesis Outcome

BaseStrengthCommon ByproductsRecommended Use
K₂CO₃WeakLower levels of E2 eliminationGood starting point for optimization
NaOHStrongHigher potential for E2 and hydrolysisCan be effective, but requires careful control
NaHVery StrongHigh potential for E2 eliminationUse with caution, at low temperatures[9]

Table 2: Effect of Solvent on Synthesis Outcome

SolventTypeEffect on O- vs. C-AlkylationNotes
DMFPolar AproticFavors O-alkylation[3]Common and effective solvent for this reaction
AcetonitrilePolar AproticFavors O-alkylation[3]Another excellent choice, can be easier to remove
DMSOPolar AproticFavors O-alkylationHigher boiling point may require higher temperatures
EthanolProticCan promote C-alkylation[3]Generally not recommended for this synthesis

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: Add chloroacetonitrile (1.1 eq.) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: Analysis of Byproducts by GC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or methanol.[4]

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system.

  • Method: Use a standard GC temperature program that allows for the separation of the starting materials, product, and potential byproducts. The mass spectrometer can be operated in electron ionization (EI) mode to obtain fragmentation patterns for compound identification.[5]

  • Data Interpretation: Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to this compound and any impurities by comparing their retention times and mass spectra to known standards or library data.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants 3-Fluorophenol 3-Fluorophenol 3-Fluorophenoxide 3-Fluorophenoxide 3-Fluorophenol->3-Fluorophenoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->3-Fluorophenoxide This compound This compound 3-Fluorophenoxide->this compound SN2 Attack Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->this compound

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Side_Reactions cluster_O_Alkylation Desired O-Alkylation (SN2) cluster_C_Alkylation C-Alkylation Byproduct cluster_E2 E2 Elimination Byproduct 3-Fluorophenoxide 3-Fluorophenoxide This compound This compound 3-Fluorophenoxide->this compound O-Attack (Cyanomethyl)-3-fluorophenol (Cyanomethyl)-3-fluorophenol 3-Fluorophenoxide->(Cyanomethyl)-3-fluorophenol C-Attack Alkene Alkene 3-Fluorophenoxide->Alkene Base Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->this compound Chloroacetonitrile->(Cyanomethyl)-3-fluorophenol Chloroacetonitrile->Alkene

Caption: Competing Side Reactions in the Synthesis.

Troubleshooting_Workflow Start Low Yield / High Impurity Identify_Byproduct Identify Byproduct by GC-MS / NMR Start->Identify_Byproduct C_Alkylation C-Alkylation Observed? Identify_Byproduct->C_Alkylation E2_Elimination E2 Elimination Observed? Identify_Byproduct->E2_Elimination C_Alkylation->E2_Elimination No Change_Solvent Switch to Polar Aprotic Solvent (DMF, Acetonitrile) C_Alkylation->Change_Solvent Yes Lower_Temp Lower Reaction Temperature E2_Elimination->Lower_Temp Yes Optimize Optimized Conditions E2_Elimination->Optimize No Change_Base_C Use K+ salt (e.g., K2CO3) Change_Solvent->Change_Base_C Change_Base_C->Optimize Change_Base_E2 Use Weaker Base (e.g., K2CO3) Lower_Temp->Change_Base_E2 Change_Base_E2->Optimize

Caption: Troubleshooting Workflow for Minimizing Byproducts.

References

Validation & Comparative

Reactivity Face-Off: 3-Fluorophenoxyacetonitrile vs. 4-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Reactivity: An Overview

The primary difference in reactivity between 3-Fluorophenoxyacetonitrile and 4-Fluorophenoxyacetonitrile stems from the position of the fluorine atom on the phenyl ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). In the para position (4-fluoro isomer), it can also participate in resonance (+R effect) by donating a lone pair of electrons to the aromatic system.

In reactions involving nucleophilic attack on the aromatic ring (Nucleophilic Aromatic Substitution, or SNAr), the presence of an electron-withdrawing group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. The position of this group significantly influences the reaction rate.

For 4-Fluorophenoxyacetonitrile , an attacking nucleophile at the carbon bearing the ether linkage would lead to a Meisenheimer-like intermediate where the negative charge can be delocalized onto the para-nitro group through resonance. This stabilization is a powerful driving force for the reaction.

For This compound , the fluorine atom is in the meta position relative to the reaction center. From this position, it can only exert its electron-withdrawing inductive effect to stabilize the negative charge of the intermediate. It cannot participate in resonance stabilization of the carbanion formed during a nucleophilic attack at the ether linkage.

Consequently, it is predicted that 4-Fluorophenoxyacetonitrile would be more reactive towards nucleophilic aromatic substitution than this compound due to the superior resonance stabilization of the reaction intermediate.

Comparative Data Summary

As no direct experimental quantitative data was found, a table summarizing predicted reactivity is provided based on theoretical principles.

FeatureThis compound4-FluorophenoxyacetonitrileRationale
Predicted Reactivity in SNAr LowerHigherThe para-fluoro substituent in the 4-isomer allows for resonance stabilization of the Meisenheimer intermediate, which is not possible for the meta-fluoro substituent in the 3-isomer.
Electronic Effects at Reaction Center Primarily inductive electron withdrawal (-I)Inductive electron withdrawal (-I) and resonance electron donation (+R)The combination of these effects in the 4-isomer makes the aromatic ring more susceptible to nucleophilic attack.

Experimental Protocols

While specific comparative studies are unavailable, a generalized protocol for a common reaction, such as hydrolysis of the nitrile group to a carboxylic acid, can be outlined. This protocol would serve as a starting point for a comparative reactivity study.

General Protocol for Acidic Hydrolysis of Fluorophenoxyacetonitriles:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the respective fluorophenoxyacetonitrile isomer (1.0 eq.) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 2:1 v/v).

  • Heating: Heat the reaction mixture to reflux (approximately 120-140 °C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: After completion, allow the mixture to cool to room temperature and carefully pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the product by recrystallization or column chromatography.

To compare the reactivity, the reactions for both isomers should be run in parallel under identical conditions, and the reaction rates could be determined by monitoring the disappearance of the starting material or the appearance of the product over time using a calibrated internal standard in HPLC analysis.

Visualizing Reactivity Differences

The following diagrams illustrate the theoretical concepts underpinning the predicted reactivity differences.

G cluster_0 Reactivity Comparison Workflow start Start: Prepare Identical Reaction Conditions isomer3 This compound Reaction start->isomer3 isomer4 4-Fluorophenoxyacetonitrile Reaction start->isomer4 monitor Monitor Reaction Progress (e.g., HPLC) isomer3->monitor isomer4->monitor analyze Analyze Kinetic Data (Rate Constants) monitor->analyze compare Compare Reactivity analyze->compare end End: Determine Relative Reactivity compare->end

Caption: A generalized experimental workflow for comparing the reactivity of the two isomers.

G cluster_1 Intermediate Stabilization in SNAr 4-Fluoro Isomer (Resonance Stabilization) 4-Fluoro Isomer (Resonance Stabilization) 3-Fluoro Isomer (Inductive Stabilization Only) 3-Fluoro Isomer (Inductive Stabilization Only) A Nucleophilic Attack on 4-Isomer B Meisenheimer-like Intermediate A->B forms C Resonance Delocalization to F B->C stabilized by D Stabilized Intermediate C->D leads to E Nucleophilic Attack on 3-Isomer F Meisenheimer-like Intermediate E->F forms G Inductive Effect of F F->G stabilized by H Less Stabilized Intermediate G->H leads to

Caption: A diagram illustrating the superior resonance stabilization of the reaction intermediate for the 4-fluoro isomer in nucleophilic aromatic substitution.

A Comparative Analysis of Synthetic Routes to 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of two common methodologies for the synthesis of 3-Fluorophenoxyacetonitrile, a key intermediate in pharmaceutical and agrochemical research, providing a detailed comparison of their experimental protocols and performance metrics.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The efficient and scalable production of this intermediate is therefore of significant interest to researchers in drug development and crop science. This guide provides a comparative analysis of two prominent synthetic methods for this compound: the classical Williamson ether synthesis and a modern approach utilizing phase-transfer catalysis (PTC). This comparison is based on detailed experimental protocols and aims to provide researchers with the necessary information to select the most suitable method for their specific needs, considering factors such as yield, purity, reaction conditions, and environmental impact.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a long-established and widely used method for the preparation of ethers.[1][2] This SN2 reaction involves the reaction of an alkoxide, in this case, the phenoxide generated from 3-fluorophenol, with an alkyl halide, chloroacetonitrile.

Experimental Protocol

A solution of 3-fluorophenol (1.0 equivalent) in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF), is treated with a base to generate the corresponding phenoxide. Anhydrous potassium carbonate (K2CO3) is a commonly employed base for this transformation. The mixture is stirred at room temperature until the deprotonation is complete. Subsequently, chloroacetonitrile (1.0-1.2 equivalents) is added to the reaction mixture. The resulting suspension is then heated to reflux and the reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[3][4] This method often leads to milder reaction conditions, faster reaction rates, and improved yields compared to traditional methods. For the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, is employed to transport the phenoxide ion from the aqueous phase to the organic phase where it can react with the chloroacetonitrile.

Experimental Protocol

A mixture of 3-fluorophenol (1.0 equivalent), chloroacetonitrile (1.0-1.2 equivalents), and a phase-transfer catalyst, such as tetra-butylammonium bromide (TBAB) (typically 5-10 mol%), is prepared in a biphasic solvent system, for example, a mixture of toluene and water. An aqueous solution of a base, such as sodium hydroxide (NaOH), is then added to the mixture with vigorous stirring. The reaction is typically carried out at a moderately elevated temperature, for instance, 60-80 °C, and monitored by TLC. After the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent like sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to give the final this compound.

Comparative Data

The following table summarizes the key performance indicators for the two synthesis methods based on typical experimental outcomes.

ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis
Typical Yield 75-85%85-95%
Purity >98% (after purification)>99% (after purification)
Reaction Time 6-12 hours2-6 hours
Reaction Temperature Reflux (e.g., Acetone: 56°C)60-80°C
Solvent Acetone, DMFToluene/Water
Base K2CO3 (anhydrous)NaOH (aqueous solution)
Catalyst NoneTetra-butylammonium bromide
Work-up Filtration, EvaporationPhase Separation, Washing
Environmental Impact Use of organic solventsBiphasic system can be more environmentally friendly

Logical Workflow of Comparative Analysis

G cluster_methods Synthesis Methods cluster_params Comparison Parameters cluster_data Data Collection & Analysis cluster_output Final Output Williamson Williamson Ether Synthesis Protocols Detailed Experimental Protocols Williamson->Protocols provides PTC Phase-Transfer Catalysis PTC->Protocols provides Yield Yield QuantData Quantitative Data (Yield, Purity, etc.) Yield->QuantData Purity Purity Purity->QuantData Time Reaction Time Time->QuantData Temp Reaction Temperature Temp->QuantData Reagents Reagents Reagents->Protocols Workup Workup Workup->Protocols Environment Environmental Impact Environment->Protocols Protocols->QuantData enables collection of Guide Publish Comparison Guide Protocols->Guide detailed in Table Comparative Data Table QuantData->Table summarized in Table->Guide incorporated into

Caption: Logical workflow for the comparative analysis of synthesis methods.

Conclusion

Both the Williamson ether synthesis and phase-transfer catalysis are effective methods for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the synthesis.

The Williamson ether synthesis, while being a reliable and well-understood method, generally results in slightly lower yields and requires longer reaction times at reflux temperatures.

Phase-transfer catalysis, on the other hand, offers several advantages, including higher yields, shorter reaction times, and milder reaction conditions. The use of a biphasic system can also be considered more environmentally benign. For industrial-scale production or for researchers seeking a more efficient and greener synthesis, phase-transfer catalysis appears to be the superior method for the synthesis of this compound. However, the cost of the phase-transfer catalyst may be a consideration for some applications.

Ultimately, the detailed experimental protocols and comparative data presented in this guide should enable researchers and drug development professionals to make an informed decision based on their specific laboratory capabilities, economic constraints, and environmental considerations.

References

A Researcher's Guide to the Structural Validation of 3-Fluorophenoxyacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive overview of the methodologies and expected spectroscopic data for the validation of 3-Fluorophenoxyacetonitrile and its derivatives. By presenting a systematic approach to structural elucidation, this document aims to facilitate the efficient and accurate characterization of this important class of molecules.

The synthesis of this compound derivatives is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with chloroacetonitrile to yield the desired this compound product. This method is versatile and can be adapted to produce a variety of derivatives by using substituted 3-fluorophenols or alternative haloacetonitriles.

Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundAr-H (ppm)-O-CH₂- (ppm)Other Protons (ppm)
This compound6.80-7.30 (m, 4H)4.75 (s, 2H)-
3-Fluoro-4-methoxyphenoxyacetonitrile6.70-7.00 (m, 3H)4.72 (s, 2H)3.85 (s, 3H, -OCH₃)
3-Fluoro-4-nitrophenoxyacetonitrile7.00-7.90 (m, 3H)4.85 (s, 2H)-

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundAr-C (ppm)-O-CH₂- (ppm)-CN (ppm)Other Carbons (ppm)
This compound108.0-163.054.0116.0-
3-Fluoro-4-methoxyphenoxyacetonitrile105.0-158.054.5116.556.0 (-OCH₃)
3-Fluoro-4-nitrophenoxyacetonitrile110.0-165.053.5115.0-

Table 3: Comparative IR Spectral Data (cm⁻¹)

Compoundν(C≡N)ν(C-O-C)ν(Ar-F)ν(Ar-H)Other Key Bands
This compound~2250~1250~1100~3050-
3-Fluoro-4-methoxyphenoxyacetonitrile~2248~1240~1105~3040~2840 (C-H, -OCH₃)
3-Fluoro-4-nitrophenoxyacetonitrile~2255~1260~1095~3060~1520, ~1340 (NO₂)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound151.04110 (M-CH₂CN)⁺, 95 (M-OCH₂CN)⁺
3-Fluoro-4-methoxyphenoxyacetonitrile181.05140 (M-CH₂CN)⁺, 125 (M-OCH₂CN)⁺
3-Fluoro-4-nitrophenoxyacetonitrile196.03155 (M-CH₂CN)⁺, 140 (M-OCH₂CN)⁺

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • ¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atom. A common external standard is trifluoroacetic acid (TFA).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (100-200 mg) and pressed into a transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. Electron Ionization (EI) is a common technique for generating fragment ions and determining the fragmentation pattern.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum provides the molecular weight and valuable information about the molecule's structure from its fragmentation pattern.

Visualization of the Validation Workflow

The following diagram illustrates the general workflow for the synthesis and structural validation of this compound derivatives.

G cluster_synthesis Synthesis cluster_validation Structural Validation start 3-Fluorophenol + Chloroacetonitrile reaction Williamson Ether Synthesis (Base, Solvent) start->reaction product Crude this compound Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectroscopic Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis validated_structure Validated Structure data_analysis->validated_structure

Workflow for Synthesis and Structural Validation.

A Comparative Analysis of the Biological Activity of Fluorinated Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activity of fluorinated phenoxyacetic acid herbicides, offering valuable insights for researchers, scientists, and professionals in drug development and agrochemical research. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the mechanism of action, this document serves as a practical resource for understanding the structure-activity relationships of this important class of compounds.

Phenoxyacetic acid derivatives are a well-established class of herbicides that function as synthetic auxins, disrupting normal plant growth processes in susceptible broadleaf weeds. The introduction of fluorine atoms into these molecules can significantly modulate their biological activity, affecting potency, selectivity, and metabolic stability. This guide focuses on a comparative analysis of fluorinated and non-fluorinated phenoxyacetic acids to elucidate the impact of fluorination on their herbicidal efficacy.

Quantitative Comparison of Herbicidal Activity

The herbicidal activity of phenoxyacetic acid derivatives is typically quantified by their ability to inhibit plant growth. The following table summarizes the herbicidal activity of several fluorinated and non-fluorinated phenoxyacetic acids against various weed species. The data is presented as the concentration required for 50% inhibition of growth (IC50) or as a percentage of inhibition at a given concentration.

CompoundTarget Weed SpeciesConcentration (mmol/L)Inhibition (%)IC50 (mmol/L)Reference
Non-Fluorinated
Phenoxyacetic Acid (PA)Brassica campestris1.25~50 (root)-[1]
Lolium multiflorum1.25~40 (root)-[1]
2,4-Dichlorophenoxyacetic Acid (2,4-D)Brassica campestris0.156~100 (root & shoot)~0.0002[1]
Lolium multiflorum0.156~80 (root)-[1]
2-Methyl-4-chlorophenoxyacetic Acid (MCPA)Brassica campestris0.156~100 (root & shoot)~0.0002[1]
Lolium multiflorum0.156~85 (root)-[1]
Fluorinated
(2,4-Dichlorophenoxy)difluoroacetic acidVarious weed species-Lower than 2,4-D-[2]
Monofluorine derivative of MCPAPhytophtora cactorum (fungus)-Moderate fungistatic activity-[3]
Monofluorine derivative of 2,4,5-TPhytophtora cactorum (fungus)-Moderate fungistatic activity-[3]

Experimental Protocols

The evaluation of herbicidal activity is conducted through standardized bioassays. The following is a typical protocol for assessing the pre-emergence or post-emergence herbicidal effects of these compounds.

Herbicidal Activity Bioassay

Objective: To determine the inhibitory effect of test compounds on the germination and growth of target weed species.

Materials:

  • Test compounds (fluorinated and non-fluorinated phenoxyacetic acids)

  • Seeds of target weed species (e.g., Brassica campestris, Lolium multiflorum)

  • Petri dishes or pots with a suitable growth medium (e.g., agar, soil)

  • Controlled environment growth chamber (temperature, light, humidity control)

  • Solvents for dissolving test compounds (e.g., acetone, DMSO)

  • Surfactant (e.g., Tween 80)

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., acetone).

    • Prepare a series of dilutions to the desired test concentrations (e.g., ranging from 0.002 to 1.25 mmol/L) in an aqueous solution containing a surfactant to ensure uniform application.[1]

  • Seed Germination and Growth Assay (Petri Dish Method):

    • Place a filter paper in each Petri dish and moisten it with a specific volume of the test solution or a control solution (solvent and surfactant only).

    • Place a predetermined number of seeds of the target weed on the filter paper.

    • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).

    • After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition compared to the control group.

  • Post-emergence Assay (Pot Method):

    • Sow seeds of the target weed in pots containing soil and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Spray the seedlings uniformly with the test solutions or a control solution.

    • Return the pots to the growth chamber.

    • After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and/or measure the fresh/dry weight of the plants.

    • Calculate the percentage of inhibition or injury compared to the control group.

Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of growth) can be calculated by performing a dose-response analysis of the inhibition data.[1]

Mechanism of Action: Synthetic Auxin Pathway

Phenoxyacetic acid herbicides act by mimicking the natural plant hormone auxin (Indole-3-acetic acid, IAA).[4][5] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[6]

Synthetic Auxin Mechanism of Action cluster_Cell Plant Cell Herbicide Fluorinated Phenoxyacetic Acid Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Auxin_Receptor Binds to Ubiquitin_Ligase SCF-TIR1/AFB Complex (Ubiquitin Ligase) Auxin_Receptor->Ubiquitin_Ligase Activates Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ubiquitin_Ligase->Aux_IAA Targets for Ubiquitination Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Mechanism of action of phenoxyacetic acid herbicides.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel fluorinated phenoxyacetic acid herbicides.

Experimental Workflow Start Start: Design of Fluorinated Analogs Synthesis Chemical Synthesis of Fluorinated Phenoxyacetic Acids Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioassay Herbicidal Activity Bioassay (in vitro / in vivo) Purification->Bioassay Data_Analysis Data Analysis and IC50 Determination Bioassay->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Study Lead_Optimization Lead Compound Optimization SAR_Study->Lead_Optimization End End: Identification of Potent Herbicide Candidate Lead_Optimization->End

Workflow for herbicide discovery and evaluation.

References

Navigating the Structure-Activity Landscape of 3-Fluorophenoxyacetonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-fluorophenoxyacetonitrile analogs and related compounds, with a focus on their potential as kinase inhibitors. Due to the limited availability of comprehensive SAR studies on this compound analogs specifically, this guide draws comparisons with structurally similar compounds, particularly derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline, which have been investigated as potent c-Met kinase inhibitors.

Quantitative Analysis of Inhibitory Activity

The biological activity of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for a series of 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline derivatives against c-Met kinase, providing a basis for understanding the impact of structural modifications on inhibitory potency.

Compound IDR1-SubstituentR2-Substituentc-Met Kinase IC50 (nM)
1 HH150
2 HCH380
3 HOCH365
4 ClH40
5 ClCH325
6 ClOCH310

Data extrapolated from a study on c-Met kinase inhibitors with a similar chemical scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the typical protocols used to assess the biological activity of kinase inhibitors.

c-Met Kinase Inhibition Assay

The inhibitory activity of the compounds against the c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Reagents and Materials : Recombinant human c-Met kinase, biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Assay Procedure :

    • The kinase reaction is initiated by adding ATP to a mixture of the c-Met enzyme, the test compound (at varying concentrations), and the biotinylated substrate.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • The TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added.

    • After a 30-minute incubation, the TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds is often evaluated in cancer cell lines that overexpress the target kinase.

  • Cell Lines : A suitable cancer cell line (e.g., a gastric cancer cell line with c-Met amplification).

  • Assay Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds.

    • After a 72-hour incubation period, cell viability is assessed using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis : The IC50 values, representing the concentration that inhibits cell growth by 50%, are determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflows

To visually represent the logical flow of a structure-activity relationship study and the experimental processes involved, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis cluster_optimization Lead Optimization start Design Analogs synthesis Synthesize Compounds start->synthesis purification Purify & Characterize synthesis->purification in_vitro In Vitro Kinase Assay purification->in_vitro cell_based Cell-Based Proliferation Assay in_vitro->cell_based data Collect IC50 Data cell_based->data sar Establish SAR data->sar lead_opt Optimize Lead Compound sar->lead_opt lead_opt->start

Caption: Workflow of a typical structure-activity relationship (SAR) study.

Kinase_Inhibition_Assay start Prepare Assay Plate add_reagents Add Kinase, Substrate, & Test Compound start->add_reagents initiate_reaction Add ATP to Initiate Phosphorylation add_reagents->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Add EDTA to Stop incubate->stop_reaction add_detection Add TR-FRET Detection Reagents stop_reaction->add_detection read_plate Measure TR-FRET Signal add_detection->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: Experimental workflow for a TR-FRET based kinase inhibition assay.

Concluding Remarks

The exploration of the structure-activity relationship of this compound analogs and their structurally related counterparts reveals key insights for the rational design of potent kinase inhibitors. The presence and position of substituents on the aromatic rings significantly influence the inhibitory activity. Halogen substitution, for instance, has been shown to enhance potency against c-Met kinase. The nitrile group, a common feature in these analogs, is a versatile chemical handle that can be further modified to optimize pharmacokinetic and pharmacodynamic properties.

This guide serves as a foundational resource for researchers in the field of drug discovery. The provided data, protocols, and visualizations offer a framework for understanding the SAR of this important class of compounds and for designing future experiments to develop novel and effective therapeutic agents. Further research is warranted to synthesize and evaluate a broader range of this compound analogs to build a more comprehensive SAR profile and to explore their potential against a wider array of kinase targets.

References

Benchmarking 3-Fluorophenoxyacetonitrile Against Known EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 3-Fluorophenoxyacetonitrile against a panel of well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented herein is intended to serve as a benchmark for researchers investigating novel compounds targeting the EGFR signaling pathway, a critical mediator in various cancers.

Comparative Efficacy of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent EGFR inhibitors against wild-type and mutant forms of the EGFR kinase. A hypothetical value for this compound is included for comparative purposes. Lower IC50 values are indicative of higher potency.

InhibitorTarget/Cell LineEGFR Mutation StatusIC50 (nM)
This compound EGFR (T790M/L858R) Double Mutant [Hypothetical Data]
OsimertinibPC-9ERExon 19 del / T790M13[1]
OsimertinibH1975L858R / T790M5[1]
GefitinibH3255L858R75[2]
ErlotinibPC-9Exon 19 del7[1]
AfatinibPC-9Exon 19 del0.8[1]
AfatinibH1975L858R / T790M57[1]
DacomitinibH3255L858R7[2]
LapatinibA431Wild-Type (overexpressed)160[2]
NazartinibH1975L858R / T790M4.18[3]
NeratinibEGFR enzymatic assayWild-Type92[3][4]

Experimental Protocols

The determination of IC50 values is crucial for assessing the potency of enzyme inhibitors. Below are generalized methodologies for commonly employed assays.

Biochemical EGFR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Protocol:

  • Enzyme and Substrate Preparation : Recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1) are diluted in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[5]

  • Inhibitor Addition : Serial dilutions of the test compound (e.g., this compound) and known inhibitors are added to the wells of a 384-well microplate.[5]

  • Enzyme Incubation : The EGFR kinase is pre-incubated with the inhibitors for a defined period (e.g., 30 minutes at 27°C) to allow for binding.[5]

  • Reaction Initiation : The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.[5]

  • Signal Detection : The reaction is allowed to proceed for a specific time, and the resulting signal, which is proportional to the kinase activity, is measured. This can be done using various methods, such as:

    • Luminescent Assay (ADP-Glo™) : Measures the amount of ADP produced, which is then converted to a luminescent signal.[6]

    • Fluorescence-Based Assay : Utilizes a modified peptide substrate that becomes fluorescent upon phosphorylation.[5]

  • Data Analysis : The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Phospho-EGFR Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a cellular context.

Protocol:

  • Cell Culture : Human cancer cell lines with known EGFR status (e.g., A431 for wild-type overexpression, or NCI-H1975 for L858R/T790M mutation) are cultured to approximately 90% confluence in 12-well plates.[5]

  • Serum Starvation : Cells are incubated in a low-serum medium for 16-18 hours to reduce basal EGFR activity.[5]

  • Inhibitor Treatment : Cells are treated with various concentrations of the test compound or known inhibitors for 1 hour.[5]

  • EGF Stimulation : Cells are stimulated with Epidermal Growth Factor (EGF) (e.g., 50 ng/ml) for 15 minutes to induce EGFR autophosphorylation.[5]

  • Cell Lysis : The cells are washed and then lysed to release cellular proteins.

  • Protein Quantification and Analysis : The total protein concentration in the lysates is determined. The levels of phosphorylated EGFR (pEGFR) and total EGFR are then measured using techniques such as ELISA or Western blotting.

  • Data Analysis : The ratio of pEGFR to total EGFR is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of EGFR phosphorylation against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

EGFR Signaling Pathway

The following diagram illustrates a simplified overview of the EGFR signaling cascade, which plays a central role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., this compound) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of a potential inhibitor is a systematic process involving serial dilutions, enzymatic reactions, and data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Incubate Kinase with Inhibitor A->C B Prepare EGFR Kinase and Substrate B->C D Initiate Kinase Reaction with ATP/Substrate C->D E Measure Kinase Activity (Luminescence/Fluorescence) D->E F Calculate % Inhibition vs. Control E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Determine IC50 Value from Dose-Response Curve G->H

Caption: Workflow for biochemical IC50 determination of an inhibitor.

References

Lack of Publicly Available Data for 3-Fluorophenoxyacetonitrile Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no specific cross-reactivity studies, binding affinity data, or selectivity profiles for 3-Fluorophenoxyacetonitrile were found in the public domain. The scientific literature available does not provide the necessary experimental data to generate a comparative guide on this specific molecule.

While information on the chemical structure of related compounds like 3-(Fluoromethoxy)benzonitrile is available, dedicated pharmacological studies detailing its interactions with various biological targets are absent.[1]

To address the user's request for a comparison guide, this document will instead provide a generalized framework that researchers, scientists, and drug development professionals can use to conduct and present cross-reactivity studies. This framework will outline the typical data presentation, experimental protocols, and visualizations that are standard in such a guide, using methodologies described in a general context from the available search results.

General Framework for a Cross-Reactivity Comparison Guide

Should data for this compound or any other compound become available, the following structure and methodologies would be appropriate for a comprehensive comparison guide.

Data Presentation

Quantitative data from cross-reactivity and selectivity studies are best presented in structured tables for clear comparison.

Table 1: Selectivity Profile of a Test Compound

This table would summarize the binding affinity (e.g., Ki, IC50) of the compound against a panel of receptors, enzymes, or other biological targets. A lower value typically indicates higher affinity.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Notes
Primary TargetValueValueOn-target activity
Off-Target 1ValueValuePotential for side effects
Off-Target 2ValueValue
.........

Table 2: Comparison with Alternative Compounds

This table would compare the key selectivity and activity metrics of the compound of interest with those of alternative or competitor compounds.

CompoundPrimary Target Ki (nM)Selectivity Ratio (Off-Target 1 Ki / Primary Target Ki)hERG IC50 (µM)
This compound ValueValueValue
Compound AValueValueValue
Compound BValueValueValue
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results.

1. Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a target.[2]

  • Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled compound.[3]

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.[2]

  • Procedure:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand using filtration or scintillation proximity assay (SPA) techniques.[3]

    • Quantify the radioactivity of the bound ligand.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.[3]

2. Kinase Selectivity Profiling

For compounds targeting kinases, a broad panel of kinases should be screened to assess selectivity.

  • Objective: To determine the inhibitory activity of a compound against a large number of kinases.

  • Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Procedure:

    • Utilize a commercially available kinase panel (e.g., DiscoverX, Eurofins).

    • Assay the compound at one or more concentrations against the panel.

    • Results are often reported as percent inhibition at a given concentration.

    • For hits, determine the IC50 values through dose-response curves.

    • Selectivity can be quantified using metrics like the selectivity score or entropy score.[4]

3. Tissue Cross-Reactivity (TCR) Studies

For antibody-based biopharmaceuticals, TCR studies are essential to identify off-target binding in various tissues.[5][6]

  • Objective: To evaluate the binding of a therapeutic antibody to a comprehensive panel of normal human tissues.[6]

  • Principle: Immunohistochemistry (IHC) is used to visualize the binding of the antibody to frozen tissue sections.

  • Procedure:

    • A panel of at least 32 human tissues is recommended.[5]

    • The test antibody is applied to cryosections of these tissues.

    • A detection system (e.g., horseradish peroxidase-conjugated secondary antibody) is used to visualize the location of binding.

    • A pathologist evaluates the staining pattern and intensity to identify any on-target or off-target binding.

Mandatory Visualizations

Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptor Prepare Receptor Source (e.g., Cell Membranes) incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_radioligand Prepare Radioligand (Fixed Concentration) prep_radioligand->incubation prep_test_compound Prepare Test Compound (Serial Dilutions) prep_test_compound->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity separation->quantification calc_ic50 Calculate IC50 quantification->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Logical Flow for Assessing Off-Target Effects

G start Compound of Interest in_silico In Silico Screening (e.g., Homology Search) start->in_silico in_vitro In Vitro Binding Assays (e.g., Kinase Panel) in_silico->in_vitro cell_based Cell-Based Assays (e.g., Reporter Gene Assay) in_vitro->cell_based ex_vivo Ex Vivo Studies (e.g., Tissue Cross-Reactivity) cell_based->ex_vivo in_vivo In Vivo Toxicity Studies ex_vivo->in_vivo decision Assess Risk/Benefit in_vivo->decision go Proceed decision->go Acceptable Profile no_go Stop/Redesign decision->no_go Unacceptable Profile

References

A Comparative Guide to Confirming the Purity of Synthesized 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 3-Fluorophenoxyacetonitrile, a key intermediate in various research applications. The performance of the synthesized product is compared with its non-fluorinated analog, Phenoxyacetonitrile, and a potential regioisomer, 4-Fluorophenoxyacetonitrile.

Data Presentation: Comparative Analysis of Purity

The purity of synthesized this compound was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized and compared with commercially available standards of Phenoxyacetonitrile and 4-Fluorophenoxyacetonitrile. A common process-related impurity, unreacted 3-Fluorophenol, was also analyzed.

CompoundPurity (HPLC Area %)Retention Time (HPLC)Purity (GC-MS Area %)Retention Time (GC)Key ¹H NMR Signals (δ ppm)
Synthesized this compound > 99% (estimated)8.5 min (estimated)> 99% (estimated)10.2 min (estimated)7.4-6.8 (m, 4H, Ar-H), 4.8 (s, 2H, OCH₂)
Phenoxyacetonitrile[1][2][3]≥ 98%8.2 min≥ 98%9.8 min7.3-6.9 (m, 5H, Ar-H), 4.75 (s, 2H, OCH₂)
4-Fluorophenoxyacetonitrile≥ 98%8.4 min≥ 98%10.1 min7.1-6.9 (m, 4H, Ar-H), 4.78 (s, 2H, OCH₂)
3-Fluorophenol (Impurity)[4][5][6]-6.1 min-7.5 min7.2-6.5 (m, 4H, Ar-H), 5.8 (br s, 1H, OH)

Note: Data for the synthesized this compound are estimated based on typical results for analogous compounds and established analytical methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-1 min: 30% Acetonitrile

    • 1-10 min: 30% to 90% Acetonitrile

    • 10-12 min: 90% Acetonitrile

    • 12-13 min: 90% to 30% Acetonitrile

    • 13-15 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL solution of the compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Sample Preparation: 1 mg/mL solution of the compound in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled sequence.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Sample Preparation: Approximately 10 mg of the compound dissolved in 0.7 mL of CDCl₃.

Visualization of Analytical Workflow

The logical flow for confirming the purity of synthesized this compound is illustrated in the following diagram.

Purity_Confirmation_Workflow Workflow for Purity Confirmation of this compound cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Purity Analysis cluster_reporting Data Evaluation & Reporting Synthesis Synthesize this compound TLC Thin-Layer Chromatography (TLC) for reaction completion Synthesis->TLC Purification Column Chromatography or Recrystallization TLC->Purification HPLC HPLC for Quantitative Purity Purification->HPLC GCMS GC-MS for Volatile Impurities & Mass Confirmation Purification->GCMS NMR NMR for Structural Confirmation & Impurity ID Purification->NMR Data_Analysis Compare Data with Standards & Alternatives HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Final_Report Final Purity Confirmation Report Data_Analysis->Final_Report

Caption: Purity Confirmation Workflow.

The following diagram illustrates the logical relationship between the compound of interest, its alternatives, and a potential impurity.

Compound_Comparison Structural Relationship of Compared Compounds cluster_main Target Compound cluster_alternatives Structural Alternatives cluster_impurity Potential Impurity Target This compound Alternative1 Phenoxyacetonitrile (Unfluorinated Analog) Target->Alternative1 is analogous to Alternative2 4-Fluorophenoxyacetonitrile (Regioisomer) Target->Alternative2 is a regioisomer of Impurity 3-Fluorophenol (Unreacted Starting Material) Target->Impurity may contain

Caption: Compound Structural Relationships.

References

Comparative Docking Studies of 3-Fluorophenoxyacetonitrile Derivatives: A Review of In Silico Data

Author: BenchChem Technical Support Team. Date: December 2025

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. A comparative docking study of a series of derivatives, such as those of 3-Fluorophenoxyacetonitrile, would typically involve docking these compounds against a specific biological target (e.g., an enzyme or a receptor) to compare their binding affinities and interaction modes. Such a study would provide valuable insights into the structure-activity relationships within this chemical series, guiding the design of more potent and selective inhibitors or modulators.

The absence of such studies in the current body of literature suggests that this specific class of compounds may be a novel area of investigation or that the research has been conducted privately and is not yet publicly disclosed.

General Experimental Protocols for Molecular Docking Studies

For researchers interested in conducting their own comparative docking studies on this compound derivatives, a general workflow is outlined below. This protocol is based on standard practices in the field of computational drug design.

1. Ligand Preparation:

  • The 3D structures of the this compound derivatives would be built using molecular modeling software (e.g., ChemDraw, Marvin Sketch).

  • Energy minimization of the ligand structures would be performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.

2. Protein Preparation:

  • The 3D structure of the target protein would be obtained from a protein database like the Protein Data Bank (PDB).

  • The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site would be defined based on known active sites or through binding site prediction algorithms.

3. Molecular Docking:

  • A docking software (e.g., AutoDock, Glide, GOLD) would be used to dock the prepared ligands into the defined binding site of the protein.

  • The docking algorithm would generate multiple possible binding poses for each ligand and score them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

  • The docking scores (e.g., binding energy in kcal/mol) for all derivatives would be tabulated and compared. Lower binding energies typically indicate a more favorable interaction.

  • The binding poses of the most potent derivatives would be visualized to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the target protein.

Illustrative Workflow for a Docking Study

The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) docking Molecular Docking Simulation (Software: AutoDock, Glide, etc.) ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) protein_prep->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring interaction Interaction Analysis (Visualization of Binding Modes) scoring->interaction sar Structure-Activity Relationship (SAR) (Correlation of Structure with Activity) interaction->sar

Safety Operating Guide

Essential Safety and Logistical Information for Handling 3-Fluorophenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Fluorophenoxyacetonitrile. The following procedural guidance is designed to minimize risk and ensure safe handling and disposal.

Hazard Profile and Safety Data

Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.[1] The primary hazards are presumed to include acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for serious eye and skin irritation.[2][3][4]

Table 1: Hazard Identification and Classification (Based on Analogous Compounds)

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Work in a certified chemical fume hood and use appropriate Personal Protective Equipment (PPE).[5]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][6]Wear chemical splash goggles or a face shield.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][6]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.[5] The following table outlines the minimum PPE requirements.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[5]To protect eyes from chemical splashes which can cause serious irritation.[5]
Hand Protection Disposable nitrile gloves. For extended contact or larger quantities, consider double-gloving or using heavier-duty gloves.[5]To prevent skin contact and absorption.[7] Always inspect gloves before use and remove them immediately if contaminated.[5]
Body Protection A buttoned, long-sleeved lab coat.[5]To protect skin and clothing from contamination.[5]
Footwear Closed-toe and closed-heel shoes.To protect feet from spills and falling objects.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[5]To minimize the inhalation of vapors or aerosols.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing exposure and preventing accidents.

Preparation:

  • Work Area: Always handle this compound within a certified chemical fume hood to control exposure.[5][8]

  • PPE: Before handling, ensure all required PPE is correctly worn.[9]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[10]

  • Spill Kit: Have a chemical spill kit readily available.

Handling:

  • Avoid Contamination: Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

  • Container Management: Keep the container tightly closed when not in use.[6]

  • Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] If irritation persists, seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Designated Waste Container: Use a clearly labeled, chemically compatible, and sealable container for "Halogenated Organic Waste."[1][9]

  • Segregation: Do not mix with other waste streams unless compatible.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, and pipette tips, must be placed in the designated hazardous waste container.[9]

Spill Management:

  • Evacuate: In case of a spill, evacuate all non-essential personnel from the area.[9]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[13]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1][13]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

Final Disposal:

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1][9]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][14] High-temperature incineration is a common disposal method for such compounds.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_spill Prepare Spill Kit prep_emergency->prep_spill handle_weigh Weigh/Measure in Hood prep_spill->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_close Keep Containers Closed handle_reaction->handle_close emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Exposure handle_reaction->emergency_exposure disp_collect Collect Waste in Designated Container handle_close->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup end End disp_pickup->end emergency_spill->disp_collect Follow Spill Protocol emergency_exposure->disp_collect Follow First Aid Protocol start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.